Hypericin
Description
This compound has been reported in Hypericum ascyron, Hypericum tomentosum, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFHVUBCIUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203270 | |
| Record name | Hypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-04-9, 1372719-41-9 | |
| Record name | Hypericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypericin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hypericin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Antiviral Properties of Hypericin Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant scientific interest for its potent biological activities, including antidepressant, antitumor, and antiviral effects.[1][2] This guide provides an in-depth technical overview of this compound's antiviral properties, specifically targeting enveloped viruses. Its primary mechanism of action is a light-dependent process known as photodynamic inactivation, which offers a unique approach to antiviral therapy.[1][3][4] this compound's efficacy is particularly noted against a broad spectrum of enveloped viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and various coronaviruses.[5][6][7] The compound's mechanism relies on its ability to generate reactive oxygen species upon illumination, leading to the inactivation of viral particles.[5]
Core Mechanism of Action: Photodynamic Inactivation (PDI)
The principal antiviral mechanism of this compound against enveloped viruses is photodynamic inactivation (PDI). This process is contingent upon the presence of both light and oxygen.
-
Photoactivation : this compound, in its ground state, absorbs photons from visible light. This elevates the molecule to an excited singlet state.
-
Intersystem Crossing : The excited singlet state of this compound can undergo intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer and ROS Generation : In its triplet state, this compound acts as a potent photosensitizer. It can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the primary Type II photodynamic reaction. Alternatively, it can participate in Type I reactions, generating other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
-
Virucidal Effect : The generated ROS, particularly singlet oxygen, are highly cytotoxic and react readily with components of the viral envelope.[5] This leads to:
-
Lipid Peroxidation : Damage to the lipid bilayer of the viral envelope, compromising its integrity.
-
Protein Crosslinking : Crosslinking and degradation of viral envelope proteins, including glycoproteins essential for attachment and fusion with host cells.[8]
-
This damage to the viral envelope physically inactivates the virion, preventing it from successfully infecting host cells. Specifically, it has been shown to inhibit the fusion process between the virus and the host cell membrane.[9][10][11] This mechanism's reliance on the viral envelope explains why this compound is effective against enveloped viruses but not non-enveloped ones like adenovirus or poliovirus.[12][13]
Additional Mechanisms
Beyond PDI, studies have suggested other antiviral actions of this compound:
-
Enzyme Inhibition : this compound has been shown to inhibit the activity of specific viral enzymes. For instance, it can inhibit the alkaline nuclease (AN) of Herpes Simplex Virus Type 1 (HSV-1) and the 3CL protease (3CLpro) of coronaviruses like Porcine Epidemic Diarrhea Virus (PEDV).[14][15]
-
Interference with Viral Replication and Assembly : Some research suggests that this compound can interfere with the later stages of the viral life cycle, such as the assembly or shedding of new viral particles.[3][6]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/IC₅₀) indicates greater antiviral specificity.
| Virus Family | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) F | Plaque Reduction | 2.59 ± 0.08 | >100 (approx.) | Vero | [14] |
| Herpes Simplex Virus-1 (HSV-1) SM44 | Plaque Reduction | 2.94 ± 0.10 | >100 (approx.) | Vero | [14] | |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Post-treatment | 3.53 ± 0.33 | 56.73 ± 9.4 | Vero | [15] |
| Transmissible Gastroenteritis Virus (TGEV) | Post-treatment | 2.11 ± 0.14 | 97.06 ± 9.4 | ST | [15] | |
| SARS-CoV-2 (Ancestral) | Plaque Reduction | 0.0011 (1.1 nM) | >99 | Vero | [16] | |
| Human Coronavirus (HCoV-229E) | Hypericum Extract | 1.37 ± 0.2 (µg/mL) | Not specified | Huh-7 | [17] | |
| Orthomyxoviridae | Influenza A Virus | CPE Inhibition | 40 (µg/mL) Extract | 1500 (µg/mL) Extract | MDCK | [18] |
| Retroviridae | Moloney Murine Leukemia Virus (Mo-MuLV) | In vitro | 6 (µg/mL) | ~25 (µg/mL) | Not specified | [12] |
Experimental Protocols
Virucidal Assay Protocol
This assay determines the direct inactivating effect of this compound on viral particles.
-
Preparation : Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS).
-
Incubation : Mix a known titer of the virus stock with each this compound dilution. Prepare parallel sets for light-exposed and dark (control) conditions.
-
Light Exposure : Expose one set of virus-hypericin mixtures to a calibrated light source (e.g., fluorescent light) for a defined period (e.g., 1 hour) at a controlled temperature.[8] Keep the control set in the dark for the same duration.
-
Removal of Compound : Dilute the mixtures significantly to reduce the this compound concentration below its effective level, or use methods like gel filtration to separate the virus from the compound.
-
Infection : Inoculate susceptible host cell monolayers with the treated viral suspensions.
-
Quantification : After an appropriate incubation period, quantify the remaining viral infectivity using a standard method, such as a plaque assay or TCID₅₀ assay. The reduction in viral titer compared to the untreated control indicates virucidal activity.[16]
Plaque Reduction Assay Protocol
This assay is used to determine the concentration of this compound that inhibits virus replication by 50% (EC₅₀).
-
Cell Seeding : Seed host cells in multi-well plates and grow them to near-confluency.[13]
-
Infection : Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for a set adsorption period (e.g., 1 hour at 37°C).[13]
-
Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium (e.g., containing 1% methylcellulose) with serial dilutions of this compound.
-
Incubation : Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.
-
Staining : Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain them with a solution like crystal violet to visualize the plaques.
-
Quantification : Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control (no drug).[14]
Cytotoxicity Assay (MTT Assay) Protocol
This assay determines the concentration of this compound that is toxic to the host cells (CC₅₀).
-
Cell Seeding : Seed host cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
Treatment : Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[19]
-
Incubation : Incubate the plate for a duration that matches the antiviral assay (e.g., 48 hours).[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.[21]
Conclusion
This compound demonstrates potent antiviral activity against a wide range of enveloped viruses, primarily through a light-activated, virucidal mechanism that targets the viral envelope. Its ability to generate reactive oxygen species upon illumination leads to irreparable damage to viral lipids and proteins, effectively neutralizing virions before they can infect host cells. The high selectivity indices reported for some viruses underscore its potential as a specific antiviral agent. However, the absolute requirement for light activation is a key consideration for its therapeutic application, suggesting its utility may be greatest in treating localized infections or in applications such as the sterilization of blood products.[8][22] Further research into formulation, delivery methods, and in vivo efficacy is necessary to fully realize the therapeutic potential of this compound in combating diseases caused by enveloped viruses.
References
- 1. This compound--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. This compound – An Antiviral Component of St. John′s Wort – Aphios [aphios.com]
- 7. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound as an inactivator of infectious viruses in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Photodynamic inactivation of infectivity of human immunodeficiency virus and other enveloped viruses using this compound and rose bengal: inhibition of fusion and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Virucidal activity of this compound against enveloped and non-enveloped DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound blocks the function of HSV-1 alkaline nuclease and suppresses viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibit Alpha-Coronavirus Replication by Targeting 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Potent Virucidal Activity In Vitro of Photodynamic Therapy with Hypericum Extract as Photosensitizer and White Light against Human Coronavirus HCoV-229E - PMC [pmc.ncbi.nlm.nih.gov]
- 18. virosin.org [virosin.org]
- 19. mdpi.com [mdpi.com]
- 20. Green synthesis and in vitro photodynamic efficacy of this compound: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strategies for evaluation of enveloped virus inactivation in red cell concentrates using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypericin: A Technical Guide on its Potential as an Antidepressant Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypericin, a naphthodianthrone derived from Hypericum perforatum (St. John's Wort), has long been investigated for its contribution to the antidepressant effects of the whole herbal extract. While early research posited monoamine oxidase (MAO) inhibition as its primary mechanism, the current body of evidence suggests a more complex and multifactorial pharmacological profile. This technical guide provides an in-depth analysis of this compound's proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The data presented herein indicates that while this compound exhibits weak MAO-A inhibition, its potential antidepressant effects may also involve interactions with the sigma-1 receptor and possible, though not yet fully quantified, modulation of serotonin reuptake. It is crucial to note that much of the potent activity of St. John's Wort extracts, particularly neurotransmitter reuptake inhibition, is now largely attributed to another constituent, hyperforin. This guide aims to consolidate the existing technical data on this compound itself, providing a foundation for further research and development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound, focusing on its enzymatic inhibition and pharmacokinetic properties.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | Test System | IC50 (µM) | Reference(s) |
| Monoamine Oxidase A (MAO-A) | Human, recombinant | 35.5 ± 2.1 | [1] |
Note: An IC50 value in the micromolar range is generally considered to represent weak inhibition.
Table 2: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Value | Conditions | Reference(s) |
| Cmax (Maximum Plasma Concentration) | 3.14 ng/mL | Single dose of 612 mg Hypericum extract | [2] |
| tmax (Time to Cmax) | 8.1 hours | Single dose of 612 mg Hypericum extract | [2] |
| t1/2 (Elimination Half-life) | 23.76 - 43.1 hours | Single dose studies | [2][3] |
| Bioavailability (estimated) | ~14% | From LI 160 Hypericum extract | [3] |
Table 3: Receptor and Transporter Binding Affinity of this compound
| Target | Ligand/Assay System | Finding | Reference(s) |
| Sigma Receptors | Radioligand binding assay | Binding observed; at 1.0 µM, inhibited <40% of specific binding. | [4] |
| Serotonin Transporter (SERT) | Radioligand binding / Reuptake assays | Data for pure this compound is sparse; often cited as a non-competitive inhibitor, but hyperforin is considered the primary reuptake inhibitor in Hypericum extracts. | [5][6] |
| Norepinephrine Transporter (NET) | Radioligand binding / Reuptake assays | No specific Ki value for pure this compound available. | |
| Dopamine Transporter (DAT) | Radioligand binding / Reuptake assays | No specific Ki value for pure this compound available. | |
| NMDA Receptors | Radioligand binding assay | Affinity noted, but often attributed to other extract constituents. | [6] |
Note: The lack of specific, high-affinity binding data (Ki values in the nanomolar range) for pure this compound at neurotransmitter transporters is a critical knowledge gap. The antidepressant effects of St. John's Wort are more strongly correlated with the presence of hyperforin, a potent reuptake inhibitor.
Proposed Mechanisms of Action & Signaling Pathways
This compound's antidepressant activity is likely not attributable to a single mechanism but rather a combination of effects on multiple neuronal targets.
Monoamine Oxidase (MAO) Inhibition
This compound is a weak inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By weakly inhibiting this enzyme, this compound may contribute to a modest increase in the synaptic availability of these neurotransmitters.
References
- 1. researchgate.net [researchgate.net]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to Hypericin in Hypericum Species: From Natural Sources to Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of hypericin, a naphthodianthrone of significant pharmaceutical interest found in Hypericum (St. John's Wort) species. The document covers its natural distribution, biosynthetic pathways, and the experimental methodologies used for its study, offering a comprehensive resource for professionals in research and drug development.
Natural Sources and Distribution of this compound
This compound and its close derivative, pseudothis compound, are primarily biosynthesized and stored in specialized dark glands found on the leaves, flowers, and stems of various Hypericum species.[1][2][3] The concentration of these compounds varies significantly between different species, as well as among the different organs of the same plant, and is also influenced by the plant's developmental stage.[4][5] Flowers, in particular, tend to have the highest concentrations of this compound.[1][4][6]
The presence and density of these dark glands are directly correlated with the this compound content of the plant tissue.[1][2][6] While Hypericum perforatum is the most well-known and commercially utilized source of this compound, other species such as H. montbretii and H. triquetrifolium have been shown to contain comparable or even superior levels of this compound and pseudothis compound.[7]
Table 1: this compound and Pseudothis compound Content in Various Hypericum Species and Plant Organs
| Species | Plant Part | This compound (mg/g DW) | Pseudothis compound (mg/g DW) | Reference |
| Hypericum perforatum | Flowers | 1.04 - 3.69 | - | [4] |
| Leaves | 0.27 - 0.62 | - | [4] | |
| Roots | 21.6 | - | [4] | |
| Aerial Parts | 0.03 - 0.30% (of dry weight) | 0.03 - 0.30% (of dry weight) | [4] | |
| Leaves (Broad-leaved) | 0.37 - 0.58 | - | [8] | |
| Leaves (Narrow-leaved) | 1.04 - 1.63 | - | [8] | |
| Flowers | 2.15 | - | [8] | |
| Capsules | 0.73 | - | [8] | |
| Main Stem | 0.04 | - | [8] | |
| Side Stem | 0.12 | - | [8] | |
| Hypericum montbretii | Flowers | 2.52 | 3.58 | [7] |
| Hypericum triquetrifolium | - | - | - | [7] |
| Hypericum hyssopifolium | Leaves | 0.030 | 0.051 | [7] |
| Hypericum boissieri | - | up to 0.512% (total hypericins) | - | [9] |
| Hypericum empetrifolium | - | 0.009% (only this compound) | - | [9] |
| Hypericum formosissimum | - | - | Present (only pseudothis compound) | [9] |
| Hypericum bithynicum | - | 0.81 - 1.41 | - | [10] |
| Hypericum perfoliatum | - | 0.81 - 1.41 | - | [10] |
Note: DW = Dry Weight. A dash (-) indicates data not provided in the cited source.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is believed to follow the polyketide pathway.[11] The proposed pathway begins with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA to form an octaketide chain.[11] This chain undergoes cyclization and decarboxylation to produce emodin anthrone, a key intermediate.[11]
From emodin anthrone, the pathway is thought to proceed through a series of oxidation and condensation reactions. While earlier models suggested a direct conversion of emodin to this compound catalyzed by the Hyp-1 enzyme, more recent research indicates a more complex process.[11][12] Current hypotheses suggest the involvement of skyrin as an intermediate and highlight the role of phenol oxidative coupling proteins (POCPs) and berberine-bridge enzymes (BBE) in the later steps of the pathway.[1][13] The final conversion of protothis compound to this compound is a light-dependent reaction.[11][12]
Caption: Proposed biosynthetic pathway of this compound in Hypericum species.
Experimental Protocols
Extraction of this compound
A common method for the extraction of this compound from dried plant material is solvent extraction.
Protocol: Ultrasonic-Assisted Solvent Extraction [14]
-
Sample Preparation: Dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.
-
Extraction Solvent: Prepare a mixture of methanol and acetone in a 2:1 ratio.
-
Extraction Process:
-
Place a known weight of the powdered plant material in a flask.
-
Add the extraction solvent to the flask.
-
Subject the mixture to ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and reliable method for the quantification of this compound and pseudothis compound.[15][16][17]
Protocol: RP-HPLC for this compound Quantification [17][18]
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 100 µg/mL) in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.20 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 590 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Caption: General workflow for the extraction and HPLC analysis of this compound.
Signaling Pathways in this compound Biosynthesis
The production of this compound in Hypericum species can be influenced by various external stimuli, known as elicitors. These elicitors trigger intracellular signaling pathways that can lead to an increase in this compound biosynthesis.
Fungal elicitors, for example, have been shown to induce the production of nitric oxide (NO) and jasmonic acid (JA) in Hypericum perforatum cell cultures.[19] This suggests a signaling cascade where the elicitor triggers the synthesis of NO, which in turn leads to the production of JA. Jasmonic acid is a known plant hormone involved in defense responses and the regulation of secondary metabolite production.[19] This pathway ultimately results in an enhanced accumulation of this compound.[19]
Caption: Signaling pathway for elicitor-induced this compound production.
References
- 1. Discovery of key regulators of dark gland development and this compound biosynthesis in St. John's Wort (Hypericum perforatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of key regulators of dark gland development and this compound biosynthesis in St. John's Wort (Hypericum perforatum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant–Environment Interactions: Accumulation of this compound in Dark Glands of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, this compound and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. pure.tudelft.nl [pure.tudelft.nl]
- 16. mdpi.com [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Nitric Oxide Mediates the Fungal Elicitor-Induced this compound Production of Hypericum perforatum Cell Suspension Cultures through a Jasmonic-Acid-Dependent Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hypericin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of hypericin in plant extracts, primarily from Hypericum perforatum (St. John's Wort). This compound and its derivatives are of significant interest due to their antidepressant, antiviral, and antitumor properties.[1] The described method is simple, precise, specific, sensitive, and accurate, making it suitable for routine quality control of raw plant materials and finished herbal products.[2][3] This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual workflow diagram to guide researchers, scientists, and drug development professionals.
Introduction
Hypericum perforatum L., commonly known as St. John's Wort, is a widely used medicinal plant, and its therapeutic effects are often attributed to a range of active compounds, including the naphthodianthrones this compound and pseudothis compound.[1] Accurate and reliable quantification of these markers is crucial for the standardization and quality control of herbal preparations. While various analytical techniques exist, HPLC with UV-Vis detection is the most widely accepted method for the quantification of this compound due to its specificity and sensitivity.[4] This note presents a validated isocratic reverse-phase HPLC method for the determination of this compound.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the diagram below.
Caption: Experimental workflow for HPLC quantification of this compound.
Protocols
Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ethanol (analytical grade)
-
Hypericum perforatum dried aerial parts
-
Syringe filters (0.22 or 0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
pH meter
Protocol 1: Sample Preparation (Plant Extract)
-
Grinding: Grind the dried aerial parts of Hypericum perforatum into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Transfer to a flask and add 50 mL of 80% (v/v) ethanol.[1] Alternatively, a mixture of methanol and acetone (2:1) can be used for ultrasonic-assisted extraction.[5]
-
Sonicate in an ultrasonic bath for 30 minutes.[5]
-
Repeat the extraction process twice more with fresh solvent to ensure complete extraction.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them.
-
The resulting solution can be concentrated under reduced pressure if necessary.
-
-
Purification (Optional): For cleaner samples, a liquid-liquid extraction with hexane can be performed to remove nonpolar compounds like chlorophylls.[1][5]
-
Final Solution: Dissolve the dried extract in a known volume of methanol or the mobile phase. Filter the final solution through a 0.22 µm syringe filter before HPLC injection.[1]
Protocol 2: Standard Preparation
-
Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.[1] Store this solution protected from light at low temperatures, as this compound is sensitive to light and temperature.[6][7]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 to 80 µg/mL.[1][8] A typical calibration curve might include concentrations of 10, 20, 40, 60, and 80 µg/mL.[1]
Protocol 3: HPLC Analysis
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject 20 µL of each working standard solution to generate a calibration curve.[1]
-
Inject 20 µL of the prepared plant extract sample.
-
Run each injection in triplicate to ensure reproducibility.
-
-
Data Processing:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for this compound in all standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.
-
Data Presentation
Table 1: Comparative HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 (UHPLC) |
| Column | Reverse Phase C18 (250 x 4.6 mm, 5 µm)[1] | ODS C18 (250 x 4 mm, 5 µm)[5] | Not specified, UHPLC C18 |
| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v)[1] | 5mM Ammonium Acetate (pH 5.4):Acetonitrile:Glacial Acetic Acid (25:75:0.1)[5] | Binary gradient (details not fully specified)[4][9] |
| Elution Mode | Isocratic[1] | Isocratic[5] | Gradient[4][9] |
| Flow Rate | 1.0 mL/min[1] | 0.7 mL/min[5] | Not specified |
| Detection λ | 590 nm[1] | 590 nm[5] | 588 nm[4][9] |
| Injection Vol. | 20 µL[1] | Not specified | Not specified |
| Run Time | 16 min[1] | Not specified | Shorter than traditional HPLC[4][9] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 10 - 80 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.998 | [1][2] |
| Intra-day Precision (%RSD) | ≤ 4.4% | [8] |
| Inter-day Precision (%RSD) | ≤ 5.8% | [8] |
| Accuracy (Recovery) | Typically 98-102% | [1] |
| Limit of Detection (LOD) | 2.05 µg/mL (example) | [2] |
| Limit of Quantification (LOQ) | 6.25 µg/mL (example) | [2] |
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The protocols for sample preparation, standard preparation, and HPLC analysis are straightforward and can be readily implemented in a quality control or research laboratory setting. The presented data demonstrates that the method is linear, precise, and accurate over a relevant concentration range, ensuring confidence in the analytical results. Adherence to these protocols will aid in the standardization of Hypericum extracts and products, contributing to their safety and efficacy.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPLC Method for the Quantification of this compound in Hypericum perforatum [hero.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Stability of this compound and pseudothis compound in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hypericin in Photodynamic Therapy for Skin Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hypericin, a potent naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), in photodynamic therapy (PDT) for the treatment of skin cancer.[1][2] this compound exhibits significant phototoxicity against various skin cancer cells, including squamous cell carcinoma (SCC), melanoma, and basal cell carcinoma (BCC), while demonstrating higher selectivity for cancer cells over normal keratinocytes.[3][4][5][6][7] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress and subsequent cell death through apoptosis and necrosis.[3][5][8][9]
Mechanism of Action
Upon administration, this compound preferentially accumulates in tumor cells.[3] Subsequent irradiation with light of a specific wavelength (typically in the orange-red spectrum, ~590-595 nm) excites the this compound molecule.[3][5][10] This energy is transferred to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen.[5] These ROS cause oxidative damage to cellular components, including mitochondria and the endoplasmic reticulum, triggering cell death pathways.[1][9] The mode of cell death, whether apoptosis or necrosis, can be influenced by the this compound concentration and the light dose.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound-PDT on Skin Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Incubation Time (h) | Outcome | Reference |
| SCC-25 (Squamous Cell Carcinoma) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Dose-dependent decrease in cell viability; induction of apoptosis. | [5][6][7] |
| MUG-Mel2 (Melanoma) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Higher phototoxic reaction compared to normal keratinocytes; induction of apoptosis. | [5][6][7] |
| HaCaT (Normal Keratinocytes) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Lower phototoxicity compared to cancer cell lines. | [5][6][7] |
| Human SCC | 0.2 - 0.5 µg/mL (~0.4 - 1 µM) | Not specified | 593 | Not specified | Significant cytotoxicity. | [10] |
| A431 (Epidermoid Carcinoma) | Not specified | 1.44 | Not specified | Not specified | Rapid increase in nuclear fragmentation and caspase activation. | [11] |
Table 2: Clinical and Preclinical Studies of this compound-PDT for Skin Cancer
| Study Type | Cancer Type | This compound Formulation/Dose | Light Dose (J/cm²) | Treatment Regimen | Key Findings | Reference |
| Phase III Clinical Trial | Early-Stage Mycosis Fungoides (CTCL) | 0.25% Topical Synthetic this compound | Visible Light | Twice weekly for 6 weeks per cycle (up to 3 cycles) | Significant improvement in lesion severity score compared to placebo. Response rate increased with more treatment cycles. | [12][13] |
| Pilot Study | Actinic Keratosis (AK), Basal Cell Carcinoma (BCC), Bowen's Disease | Topical H. perforatum extract | 75 | Weekly for 6 weeks | Complete clinical response: 50% for AKs, 28% for superficial BCC, 40% for Bowen's disease. | [2] |
| In Vivo (Nude Mice) | Human Squamous Cell Carcinoma | Injected this compound | Not specified | Biweekly PDT | Regression of smaller tumors (<0.4 cm²). | [10] |
Experimental Protocols
Protocol 1: In Vitro this compound-PDT on Skin Cancer Cell Lines
This protocol provides a general framework for assessing the in vitro efficacy of this compound-PDT. Specific parameters may need optimization for different cell lines.
1. Cell Culture:
- Culture human squamous cell carcinoma (e.g., SCC-25), melanoma (e.g., MUG-Mel2), and normal human keratinocytes (e.g., HaCaT) in their respective recommended media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Seed cells into 96-well plates at a density of 1.5 x 10⁴ cells per well.[5]
- Allow cells to adhere and grow for 24 hours.
3. This compound Incubation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 40 µM.[5][7]
- Replace the medium in the 96-well plates with the this compound-containing medium.
- Incubate the cells in the dark for 24 hours.[5][7]
4. Irradiation:
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Add fresh, phenol red-free medium.
- Irradiate the cells with a light source emitting at a wavelength corresponding to this compound's absorption maximum (~590-595 nm).[3][5][10]
- Deliver light doses ranging from 3.6 to 7.2 J/cm².[5][7]
- Include control groups: no treatment, light only, and this compound only (dark control).
5. Post-Irradiation Incubation:
- Return the plates to the incubator and incubate for an additional 24 hours.
6. Assessment of Cell Viability and Apoptosis:
- Proceed with cell viability assays (e.g., MTT or SRB, see Protocol 2) and apoptosis assays (e.g., TUNEL, see Protocol 3).
Protocol 2: MTT Assay for Cell Viability
1. Reagent Preparation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Prepare a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
2. MTT Incubation:
- Following the post-irradiation incubation (Protocol 1, step 5), add 20 µL of the MTT solution to each well of the 96-well plate.
- Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Solubilization:
- Carefully remove the medium and add 100 µL of the solubilization solution to each well.
- Mix gently on a plate shaker to dissolve the formazan crystals.
4. Absorbance Measurement:
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 3: TUNEL Assay for Apoptosis Detection
1. Cell Preparation:
- Grow cells on sterile glass coverslips in a petri dish and treat as described in Protocol 1.
- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
2. TUNEL Reaction:
- Wash the cells with PBS.
- Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, as per the manufacturer's instructions) in a humidified chamber for 60 minutes at 37°C in the dark.
3. Staining and Microscopy:
- Wash the cells with PBS.
- Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
4. Quantification:
- Count the number of TUNEL-positive cells and the total number of cells in several random fields of view.
- Calculate the percentage of apoptotic cells.[5]
Visualizations
Caption: General workflow of this compound-based photodynamic therapy for skin cancer.
Caption: Simplified signaling pathway of apoptosis induced by this compound-PDT.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Photodynamic therapy of nonmelanoma skin cancer with topical hypericum perforatum extract--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell C… [ouci.dntb.gov.ua]
- 7. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-PDT-induced rapid necrotic death in human squamous cell carcinoma cultures after multiple treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St John's Wort (Hypericum perforatum L.) photomedicine: this compound-photodynamic therapy induces metastatic melanoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy and tumor imaging of this compound-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of apoptosis induced by photodynamic treatment with this compound in A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical this compound PDT Effective for MF/CTCL | Blood Cancers Today [bloodcancerstoday.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for Determining the In Vitro Antiviral Efficacy of Hypericin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral properties of hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort). This compound has demonstrated a broad spectrum of antiviral activity against numerous enveloped viruses, including coronaviruses, herpesviruses, and retroviruses.[1][2] Its mechanisms of action are multifaceted, involving direct virucidal effects, particularly upon light exposure, and inhibition of various stages of the viral life cycle.[1][2]
Overview of In Vitro Antiviral Assays for this compound
A panel of in vitro assays is crucial to fully characterize the antiviral efficacy and toxicological profile of this compound. These assays can be broadly categorized as follows:
-
Cytotoxicity Assays: To determine the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50). The MTT assay is a commonly used method.
-
Antiviral Efficacy Assays: To measure the ability of this compound to inhibit viral replication. Common assays include plaque reduction assays, TCID50 assays, and quantification of viral components like nucleic acids (qRT-PCR) or proteins (Western blot, Immunofluorescence). The results are often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
-
Mechanism of Action Assays: To elucidate the specific stage of the viral life cycle that this compound targets. This can involve time-of-addition studies, virucidal assays, and specific enzyme inhibition assays (e.g., FRET for viral proteases).
Quantitative Data Summary
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various viruses.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | Plaque Assay | 0.35 nM | [3] |
| SARS-CoV-2 (Ancestral) | Vero | Plaque Assay | 48.5 ng/mL (96 pmol/mL) | [][5] |
| SARS-CoV-2 (B.1) | Vero E6 | Plaque Assay | ~0.35 nM | [3] |
| SARS-CoV-2 (Gamma) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |
| SARS-CoV-2 (Delta) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |
| SARS-CoV-2 (Omicron BA.1) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |
| SARS-CoV-2 (Omicron BA.5) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |
| HCoV-229E | Huh-7/TMPRSS2 | Luciferase Assay | 0.37 µM | [6] |
| PEDV | Vero | qRT-PCR / TCID50 | Dose-dependent inhibition (0.625–10.0 μM) | [7] |
| TGEV | ST | qRT-PCR / TCID50 | Dose-dependent inhibition | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 | Reference |
| Vero E6 | Not specified | > 200 nM | [3][6] |
| Vero | MTT Assay | > 1000 ng/mL | [][5] |
| Calu-3 | Not specified | > 20 µM | [6] |
| Huh7 | MTT Assay | 2 µg/mL (24h), 1 µg/mL (48h) | [8] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the cytotoxicity of this compound in a given cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free blank.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Plaque Reduction Assay Protocol
This assay is used to quantify the effect of this compound on the production of infectious virus particles.
Materials:
-
Confluent cell monolayers in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound for 1-2 hours at 37°C. Include a virus control (no this compound) and a cell control (no virus).
-
Overlay: Remove the virus inoculum and wash the cells with PBS. Add 2-3 mL of overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Discard the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
TCID50 Assay Protocol
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.
Materials:
-
Host cells
-
96-well plates
-
Virus stock
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to form a semi-confluent monolayer.
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus stock in culture medium.
-
Infection: Inoculate the cell monolayers with the virus dilutions, typically using 8 replicates per dilution.
-
Treatment: Add various concentrations of this compound to the infected wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
CPE Observation: Observe the plates for the presence of cytopathic effect (CPE) in each well.
-
Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol quantifies the amount of viral RNA in cell culture supernatants or cell lysates following this compound treatment.
Materials:
-
Infected cell culture supernatants or cell lysates
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Collect cell culture supernatants or lyse the infected cells at various time points post-infection.
-
RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the master mix, primers, probe, and extracted RNA.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions for the target virus.
-
Data Analysis: Determine the viral RNA copy number by comparing the Ct values to a standard curve of known concentrations. The reduction in viral RNA in this compound-treated samples is then calculated relative to the untreated control.
Visualizations
Experimental Workflow for Antiviral Efficacy Testing
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound Exerts Detrimental Effect on Huh-7 As a Delegacy of Hepatocellular Carcinoma: A P53 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesizing Hypericin Derivatives for Enhanced Photodynamic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of hypericin derivatives. The aim is to enhance the efficacy of this compound as a photosensitizer for Photodynamic Therapy (PDT). These notes address the primary limitations of natural this compound, namely its poor water solubility and a suboptimal absorption wavelength for deep tissue penetration, by outlining methods for chemical modification and formulation.
Introduction to this compound and its Derivatives in PDT
This compound is a potent, naturally occurring photosensitizer capable of generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen, upon light activation.[1] This property makes it a promising agent for PDT in oncology. However, its clinical application is hampered by low solubility in physiological conditions and an absorption maximum that is not ideal for treating deep-seated tumors.[2]
To overcome these challenges, researchers have focused on two main strategies:
-
Chemical Modification: Synthesizing derivatives with improved physicochemical properties. Key modifications include:
-
Advanced Formulation: Improving the delivery and solubility of this compound and its derivatives through encapsulation or complexation.[5]
These application notes will detail the synthesis of key derivatives and methods for their biological evaluation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its derivatives, providing a basis for comparison of their photodynamic efficacy.
Table 1: Photophysical and Photochemical Properties
| Compound | Solvent/Medium | Max Absorption (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| This compound | DMSO | ~595 | 0.40 ± 0.03 | [6] |
| This compound | DMPC Liposomes | ~595 | 0.43 ± 0.09 | [2] |
| This compound-PVP Complex | Water | 595 | Not specified | [5] |
| 2,5-Diiodo-hypericin | Not specified | Bathochromic shift noted | Enhanced vs. This compound | [3] |
Table 2: In Vitro Phototoxicity (IC50 Values)
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference(s) |
| This compound | HEp-2 | 16.2 | 0.07 ± 0.01 µg/mL | [7] |
| This compound | Vero | 16.2 | 0.3 ± 0.1 µg/mL | [7] |
| This compound | HaCaT (Normal Keratinocytes) | 3.6 | ~1.5 | [8] |
| This compound | MUG-Mel2 (Melanoma) | 3.6 | < 1.0 | [8] |
| This compound | SCC-25 (Squamous Cell Carcinoma) | 3.6 | < 1.0 | [8] |
*Note: Original data in µg/mL. Conversion to µM requires the molecular weight of this compound (~504.44 g/mol ).
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound from Emodin
This protocol describes a highly efficient, green synthesis of this compound starting from emodin, a readily available precursor. The key steps are the reduction of emodin to emodin anthrone, microwave-assisted dimerization to protothis compound, and photocyclization to this compound.[9]
Workflow Diagram:
Caption: Microwave-assisted synthesis of this compound from emodin.
Materials:
-
Emodin
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Acetone
-
Microwave synthesis reactor
-
Visible light photoreactor with 575 nm lamps
Procedure:
-
Step 1: Reduction of Emodin to Emodin Anthrone [10]
-
Dissolve Emodin in glacial acetic acid.
-
Add SnCl₂·2H₂O to the solution. The molar ratio of emodin to SnCl₂·2H₂O should be approximately 1:4.
-
Heat the mixture to 120°C.
-
Slowly add concentrated HCl and maintain the reaction at 120°C for 2-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate (emodin anthrone) by filtration and wash with deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
-
-
Step 2: Microwave-Assisted Dimerization to Protothis compound [11][9]
-
Suspend the synthesized emodin anthrone in deionized water in a microwave reactor vessel.
-
Irradiate the suspension with microwaves. Optimal time and power settings should be determined empirically but are significantly shorter than conventional methods.
-
The reaction progress can be monitored by the color change of the solution.
-
After the reaction is complete, cool the mixture and collect the protothis compound precipitate by filtration.
-
-
Step 3: Photocyclization to this compound [11]
-
Dissolve the protothis compound in acetone.
-
Place the solution in a visible light photoreactor equipped with 575 nm monochromatic lamps.
-
Irradiate the solution for approximately 1 hour. The conversion can be monitored by UV-Vis spectroscopy.
-
After completion, remove the solvent under reduced pressure to yield this compound.
-
Purify further using column chromatography (e.g., silica gel) if necessary.
-
Protocol 2: Synthesis of 2,5-Diiodo-hypericin
This protocol describes the electrophilic iodination of this compound to enhance its photosensitizing properties.[3] This method is adapted from general procedures for iodinating aromatic compounds.
Materials:
-
This compound
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate solution
Procedure:
-
Suspend this compound (1 equivalent) and molecular iodine (2.2 equivalents) in deionized water.
-
Add 30% hydrogen peroxide (4 equivalents) to the suspension.
-
Stir the mixture at 50°C for 24 hours in the dark.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2,5-diiodo-hypericin.
Protocol 3: Formulation of Water-Soluble this compound-PVP Complex
This protocol addresses the poor aqueous solubility of this compound by forming a non-covalent complex with polyvinylpyrrolidone (PVP).[5]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP), MW 10-40 kDa
-
Deionized Water
Procedure:
-
Dissolve the desired amount of PVP in deionized water. For example, to prepare a solution with 100 g/L of PVP.
-
Add this compound powder to the PVP solution. The this compound-PVP complex can bind over 1000 mg of this compound per 100 g of PVP.[5]
-
Gently heat the mixture to 70°C while stirring to aid dissolution.
-
Continue stirring until a clear, red-colored solution is obtained.
-
The resulting aqueous complex solution is ready for in vitro or in vivo investigations. The solution should exhibit a characteristic absorption maximum around 595 nm.
Biological Evaluation Protocols
Protocol 4: In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the IC50 value of a this compound derivative, which is the concentration required to inhibit the growth of 50% of a cell population upon light activation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A431, SCC-25)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO or PVP-water)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with appropriate wavelength for this compound excitation (e.g., 550-600 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO or PVP-water). Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Irradiation:
-
Wash the cells with PBS to remove any unbound drug.
-
Add fresh, drug-free medium.
-
Irradiate the plate with a specific light dose (e.g., 3-10 J/cm²). Keep a duplicate plate in the dark as a "dark toxicity" control.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against drug concentration and determine the IC50 value using non-linear regression.
Key Signaling Pathways in this compound-PDT
This compound-mediated PDT induces cell death primarily through apoptosis and necrosis. The specific pathway activated can depend on the cell type and treatment conditions.
Apoptosis Induction via Endoplasmic Reticulum and Mitochondria
This compound localizes to the endoplasmic reticulum (ER) and mitochondria. Upon photoactivation, it generates ROS, leading to a cascade of events that culminates in apoptosis.
Caption: this compound-PDT induced apoptosis via ER stress and mitochondria.
Pathway Description:
-
ROS Generation: Light-activated this compound produces high levels of singlet oxygen.[1]
-
ER Stress: ROS cause oxidative damage to the SERCA2 pump in the ER membrane, leading to a loss of calcium homeostasis and ER stress.
-
Mitochondrial Involvement: This stress signal, combined with ROS-mediated downregulation of anti-apoptotic proteins like Bcl-2, leads to the activation of pro-apoptotic proteins BAX and BAK.
-
Apoptosome Formation: BAX/BAK activation causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Execution of Apoptosis: Caspase-3 cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. On the origin of photodynamic activity of this compound and its iodine‐containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tudelft.nl [pure.tudelft.nl]
- 5. Iodogen method for preparation of this compound radioactive iodine marker - Eureka | Patsnap [eureka.patsnap.com]
- 6. research.jku.at [research.jku.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102126942A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. 2,5-DIIODOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 11. symeres.com [symeres.com]
Application Notes and Protocols for Testing Hypericin's Photosensitizing Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the photosensitizing activity of hypericin, a potent naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort).[1][2] this compound has garnered significant interest for its potential in photodynamic therapy (PDT) for cancer treatment due to its high quantum yield of singlet oxygen and its ability to induce apoptosis and necrosis in cancer cells upon light activation.[2][3][4]
Overview of this compound's Photosensitizing Mechanism
Photodynamic therapy with this compound involves the administration of the photosensitizer, which preferentially accumulates in tumor tissues.[2] Subsequent irradiation with light of a specific wavelength (typically in the range of 580-600 nm, corresponding to this compound's absorption maximum) excites the this compound molecule.[5][6] In the presence of oxygen, this leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions, which are highly cytotoxic to cancer cells.[2][7] This process can trigger various cell death pathways, including apoptosis and necrosis, and disrupt the tumor vasculature.[1][5][8]
Experimental Workflow for Assessing this compound's Photosensitizing Activity
The following diagram outlines a typical workflow for in vitro evaluation of this compound's photosensitizing effects.
Caption: Experimental workflow for in vitro this compound PDT.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent phototoxic effects of this compound.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SCC-25, MUG-Mel2, HCT116) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
This compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and incubate for a specified period (e.g., 2-24 hours) in the dark.[3][9]
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium. Irradiate one set of plates with a light source (e.g., halogen lamp, LED array) at a wavelength corresponding to this compound's absorption maximum (~590-600 nm) and a specific light dose (e.g., 3.6 J/cm²).[3][10] Keep a parallel set of plates in the dark as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5-1 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis and Necrosis Detection
These assays help to elucidate the mechanism of cell death induced by this compound-PDT.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound and light as described in the MTT protocol.
-
Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Protocol 3: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[3]
Reactive Oxygen Species (ROS) Detection
This assay measures the generation of ROS, the primary cytotoxic agents in this compound-PDT.
Protocol 4: Intracellular ROS Detection with Fluorescent Probes
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.
-
This compound Treatment and Irradiation: Treat the cells with this compound and irradiate them as previously described.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments on this compound's photosensitizing activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) | Reference |
| Squamous Cell Carcinoma (SCC) | 0.1 - 5 | 3.6 | 2 | ~1 | [3] |
| Melanoma (MUG-Mel2) | 0.1 - 5 | 3.6 | 2 | ~1 | [3] |
| Head and Neck Cancer | 0.5 - 5 | 3 - 20 | N/A | Varies | [8] |
| Myeloma (SP2/0) | 0.01 - 10 | 0 - 14.1 | N/A | Dose-dependent | [9] |
Table 2: Apoptosis Induction by this compound-PDT
| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Assay | % Apoptotic Cells | Reference |
| Melanoma (MUG-Mel2) | N/A | N/A | TUNEL | 52 | [3] |
| Squamous Cell Carcinoma (SCC-25) | N/A | N/A | TUNEL | 23 | [3] |
| Myeloma (SP2/0) | 0.025 - 0.05 | N/A | Annexin V/PI | Dose-dependent increase | [9] |
Signaling Pathways in this compound-Mediated PDT
This compound-PDT triggers a complex network of signaling pathways leading to cell death. The primary mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Intrinsic apoptosis pathway activated by this compound-PDT.
This compound-PDT-induced ROS cause damage to the mitochondria, leading to the release of cytochrome c into the cytosol.[5] This process is regulated by the Bcl-2 family of proteins, with this compound-PDT promoting the activity of pro-apoptotic members like Bax while inhibiting anti-apoptotic members like Bcl-2.[9][11] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[5][12]
AKT/mTOR Signaling Pathway
Recent studies have also implicated the AKT/mTOR signaling pathway in the cellular response to this compound-PDT.
Caption: Inhibition of AKT/mTOR pathway by this compound-PDT.
This compound-PDT has been shown to inhibit the AKT/mTORC1 signaling pathway.[13] This inhibition can lead to a decrease in the expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this iron-dependent form of cell death.[13] Furthermore, inhibition of the AKT/mTORC1 pathway can also suppress cancer cell migration and the epithelial-mesenchymal transition (EMT).[13]
These protocols and notes provide a comprehensive framework for researchers to investigate the photosensitizing properties of this compound and its potential as a photodynamic therapy agent. The specific experimental conditions, such as this compound concentration and light dose, may need to be optimized for different cell lines and experimental setups.
References
- 1. This compound in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis and in vitro photodynamic efficacy of this compound: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Photodynamic therapy and tumor imaging of this compound-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient green synthesis and photodynamic therapeutic study of this compound and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]
- 11. This compound-mediated photodynamic therapy inhibits growth of colorectal cancer cells via inducing S phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.nie.edu.sg [repository.nie.edu.sg]
- 13. This compound mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for In Vitro Assessment of Hypericin-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is a potent photosensitizer with significant antiviral and anticancer properties[1]. When activated by light, a process known as photodynamic therapy (PDT), this compound generates reactive oxygen species (ROS) that induce cellular damage and trigger programmed cell death, or apoptosis[1][2]. Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for key in vitro assays used to assess apoptosis following treatment with this compound.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process involving multiple interconnected signaling pathways. The primary mechanism, especially in PDT, is the generation of intracellular ROS, which leads to mitochondrial damage and the activation of both intrinsic and extrinsic apoptotic pathways[1].
-
Extrinsic (Death Receptor) Pathway: this compound treatment, particularly with photoactivation, can enhance the expression of death receptors like Fas (CD95) and their ligands (FasL), as well as the TRAIL/TRAIL-receptor system[3][4]. This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8[3][4][5].
-
Intrinsic (Mitochondrial) Pathway: This pathway is central to this compound's action. ROS-induced mitochondrial damage causes a reduction of the mitochondrial membrane potential[2][6]. This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm[1][4]. In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9[2]. The activity of this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting mitochondrial permeabilization[7].
-
Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3[2][3][8]. Activated caspase-3 cleaves a multitude of cellular substrates, including poly(ADP-ribose)polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[5][9].
-
p53-Mediated Apoptosis: In some cell lines, this compound has been shown to upregulate the p53 tumor suppressor protein[7][10]. P53 can transcriptionally activate pro-apoptotic genes like Bax, contributing to the induction of apoptosis[7].
Caption: Signaling pathways in this compound-induced apoptosis.
Experimental Workflow
A typical workflow for assessing this compound-induced apoptosis involves a multi-step process, starting with determining cytotoxicity and progressing to specific apoptosis quantification and mechanistic studies.
Caption: General workflow for assessing this compound-induced apoptosis.
Data Presentation: Quantitative Analysis
Quantitative data from apoptosis assays are essential for comparing the efficacy of this compound under different conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration | IC50 / LD50 | Reference |
| MCF-7 (Breast Cancer) | 24 hours | 5 µg/mL | [11] |
| MCF-7 (Breast Cancer) | 48 hours | 0.5 µg/mL | [11] |
| AGS (Gastric Cancer) | 24 hours | 1 µg/mL | [7] |
| AGS (Gastric Cancer) | 48 hours | 0.5 µg/mL | [7] |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | This compound Treatment | Apoptotic Cells (%) | Reference |
| AGS (Gastric Cancer) | IC50 dose for 24h | 74% | [7] |
| MDA-MB-175-VII (Breast) | IC50 dose for 24h | 86% | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 6,000-8,000 cells/well) in 100-200 µL of complete medium[12]. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment[12][13].
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and solvent control wells.
-
Photodynamic Treatment (if applicable): If assessing phototoxicity, irradiate the plates with a suitable light source at a specific dose (e.g., 1-10 J/cm²)[5]. Keep a set of plates in the dark as a control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 or 48 hours) at 37°C[7][12].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form[12][14].
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals[12]. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[12]. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V[15][16][17]. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells)[16][17].
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as described above. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin[15]. Centrifuge all cells (e.g., at 300-600 x g for 5 minutes) and discard the supernatant[17][18].
-
Washing: Wash the cell pellets once with cold PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[15].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis. The assay uses a specific peptide substrate (e.g., DEVD for caspase-3) conjugated to a fluorescent reporter (e.g., AMC)[19][20]. Cleavage of the substrate by the active caspase releases the fluorophore, which can be measured.
Materials:
-
Caspase-3 Activity Assay Kit (containing substrate Ac-DEVD-AMC, Lysis Buffer, Reaction Buffer)
-
Dithiothreitol (DTT)
-
Fluorometer or fluorescent plate reader
Protocol:
-
Induce Apoptosis: Treat 1-2 x 10^6 cells with this compound for the desired time.
-
Cell Lysis: Collect the cells by centrifugation and resuspend the pellet in 50 µL of chilled Lysis Buffer[20][21]. Incubate on ice for 10-30 minutes[21].
-
Prepare Lysate: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C[21]. Transfer the supernatant to a new, cold microcentrifuge tube. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well black plate, add 50-200 µg of protein lysate per well. Adjust the volume with Lysis Buffer.
-
Substrate Addition: Prepare a reaction solution containing Reaction Buffer, DTT, and the caspase-3 substrate (Ac-DEVD-AMC)[19][20]. Add this solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[19][21].
-
Fluorescence Measurement: Read the samples in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[19][22].
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade. This provides mechanistic insight into how this compound induces apoptosis.
Key Protein Targets:
-
Caspases: Cleaved (active) forms of Caspase-3, Caspase-8, Caspase-9[5][9].
-
PARP: Full-length and cleaved PARP[5][9]. The appearance of the cleaved fragment is a hallmark of caspase-3 activity.
-
Bcl-2 Family: Pro-apoptotic Bax and anti-apoptotic Bcl-2[7][23]. The Bax/Bcl-2 ratio is often indicative of apoptotic potential.
Protocol:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[7].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bax) overnight at 4°C[7]. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control[7][9].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels, normalized to the loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of apoptosis induced by photodynamic treatment with this compound in A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induced death receptor-mediated apoptosis in photoactivated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperforin a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with this compound synergistically exerts cytotoxicity towards human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Apoptosis in MDA-MB-175-VII Cells in Lower Dose Compared to MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay [bio-protocol.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. mpbio.com [mpbio.com]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hypericin Solubility Enhancement: A Technical Support Center for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing hypericin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound solubility a critical issue for in vivo studies?
This compound is a highly lipophilic molecule, making it practically insoluble in aqueous solutions such as physiological buffers.[1][2] This poor water solubility hinders its systemic administration and bioavailability, leading to challenges in achieving therapeutic concentrations in target tissues and obtaining reliable in vivo results.[3][4]
Q2: What are the primary methods to improve the solubility of this compound?
The main strategies to enhance this compound solubility for in vivo applications include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic solvents and surfactants.[5][6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or non-covalent complexes with polymers.[7][8][9]
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers.[3][10]
-
Nanoparticle Delivery Systems: Incorporating this compound into various nanoparticles.[11][12]
Q3: Can I dissolve this compound directly in an aqueous buffer?
No, this compound is sparingly soluble in aqueous buffers.[6] Direct suspension in aqueous media will lead to the formation of non-soluble aggregates that are not suitable for in vivo administration and exhibit reduced biological activity.[1][13]
Q4: What is the role of DMSO in this compound formulations?
Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve this compound at high concentrations (approximately 30 mg/mL).[6] For in vivo studies, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute this stock solution with an aqueous buffer or a more complex vehicle.[6] However, the final concentration of DMSO should be carefully controlled to minimize toxicity.
Q5: Are there any ready-to-use formulations for in vivo administration of this compound?
While some commercial suppliers may offer pre-formulated this compound, researchers often need to prepare fresh formulations tailored to their specific experimental needs. A commonly cited formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve this compound at a concentration of 1.25 mg/mL.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
Problem: After dissolving this compound in an organic solvent (e.g., DMSO), it precipitates when diluted with an aqueous buffer like PBS.
| Possible Cause | Troubleshooting Step |
| Insufficient co-solvent or surfactant | Increase the proportion of co-solvents (e.g., PEG300, Propylene Glycol) and/or surfactants (e.g., Tween 80, Cremophor EL) in the final formulation to maintain this compound solubility. |
| High final concentration of this compound | The desired final concentration may exceed the solubility limit of the chosen vehicle. Try preparing a more dilute solution. |
| pH of the aqueous buffer | This compound solubility can be influenced by pH. While it is more soluble in alkaline aqueous solutions, physiological pH (7.2-7.4) is typically required for in vivo studies. Ensure the buffer is at the correct pH.[14] |
| Order of addition | The method of mixing can impact the final solution. Try adding the this compound stock solution to the complete vehicle mixture with vigorous vortexing or sonication. |
Issue 2: Low Bioavailability or Inconsistent In Vivo Results
Problem: Despite achieving a clear solution, the in vivo efficacy of the this compound formulation is low or varies significantly between experiments.
| Possible Cause | Troubleshooting Step |
| This compound aggregation at the microscopic level | Even in a visually clear solution, this compound may form non-fluorescent aggregates that are not biologically active.[1][13] Consider using techniques like complexation with cyclodextrins or encapsulation in liposomes to ensure a monomeric state. |
| Instability of the formulation | Some formulations may not be stable over time, leading to precipitation or degradation of this compound. It is recommended to prepare fresh formulations immediately before use.[5][6] |
| Inadequate vehicle for the route of administration | The chosen formulation may not be optimal for the intended route of administration (e.g., intravenous, intraperitoneal). Review literature for validated formulations for your specific application. |
| Interaction with plasma proteins | This compound can bind to plasma proteins, which may affect its distribution and availability at the target site. Formulations like PEGylated nanoparticles can help reduce protein binding.[15] |
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and formulations based on published data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations | Citation(s) |
| DMSO | ~30 mg/mL | Purge with inert gas. | [6] |
| Dimethyl formamide | ~30 mg/mL | Purge with inert gas. | [6] |
| Ethanol | Slightly soluble | Heating is recommended. | [5][6] |
| Propylene glycol | 2.52 mg/mL (5.0 mM) | Sonication is recommended. | [5] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | Not recommended for direct dissolution. | [6] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Prepare fresh daily. | [6] |
Table 2: Formulations for In Vivo Administration of this compound
| Formulation Components | Achievable Concentration | Method | Citation(s) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1.25 mg/mL (2.48 mM) | Sequential addition of solvents. | [5] |
| Polyvinylpyrrolidone (PVP) Complex | >1 mg/mL | Non-covalent complex formation. | [9][13][16] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubility increases with HP-β-CD concentration. | Inclusion complex formation. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based this compound Formulation
This protocol is based on a commonly used formulation for in vivo studies.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex or sonicate until fully dissolved.
-
Sequentially add 40% of the final volume as PEG300, followed by 5% as Tween 80. Mix thoroughly after each addition.
-
Finally, add 45% of the final volume as sterile saline and mix until a clear solution is obtained.
-
It is recommended to prepare this formulation fresh and use it immediately.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the formation of a water-soluble inclusion complex between this compound and β-cyclodextrin (β-CD).[17][18]
Materials:
-
This compound powder
-
Methanol
-
β-cyclodextrin (or Hydroxypropyl-β-cyclodextrin)
-
Ultrapure water
Procedure:
-
Dissolve this compound in methanol.
-
In a round-bottom flask, dry the methanolic this compound solution using a rotary evaporator to form a thin film.
-
Prepare a solution of β-cyclodextrin in ultrapure water (e.g., 5% w/v).
-
Add the β-cyclodextrin solution to the flask containing the this compound film.
-
Sonicate the mixture for approximately 15 minutes.
-
Stir the mixture for 24 hours at room temperature, protected from light.
-
To remove any undissolved this compound, centrifuge the solution at high speed (e.g., 20,000 x g) for 10 minutes.
-
Collect the supernatant containing the water-soluble this compound-β-cyclodextrin complex.
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key experimental workflows and concepts related to improving this compound solubility.
Caption: Workflow for preparing a co-solvent-based this compound formulation.
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. This compound inclusion complexes encapsulated in liposomes for antimicrobial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization of poorly soluble photosensitizer this compound by polymeric micelles and polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cyclosan | antitumor | antidepressant | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Preparation and validation of cyclodextrin-based excipients for radioiodinated this compound applied in a targeted cancer radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional Nanoparticles as High-Efficient Targeted this compound System for Theranostic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Nanoparticles-Associated Photodynamic Therapy Modulates the Biological Behavior of Hepatocellular Carcinoma by SERPINE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to make this compound water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the diffusion of this compound in dimethylsulfoxide/water mixtures-the effect of aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermoresponsive Liposomes for Photo-Triggered Release of this compound Cyclodextrin Inclusion Complex for Efficient Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved this compound solubility via β-cyclodextrin complexation: Photochemical and theoretical study for PDT applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hypericin-Based Photodynamic Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hypericin-based photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for activating this compound?
A1: The optimal wavelength for activating this compound corresponds to its absorption maximum, which is approximately 590-600 nm (orange-red light).[1][2][3][4] Studies have shown that irradiation at 593 nm yields a superior tumoricidal response compared to lower wavelengths like 514 nm or 550 nm.[3][5] While green light (around 532-550 nm) can induce a photodynamic effect, it is generally less efficient.[3][5]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: Effective concentrations of this compound for in vitro photodynamic therapy typically fall within the micromolar range, from 0.5 µM to 5 µM.[1] The specific optimal concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell model.[2]
Q3: What is a suitable range for the light dose (fluence) in this compound-PDT?
A3: A moderate light fluence, generally between 3 J/cm² and 20 J/cm², is effective for inducing apoptosis in cancer cells.[1] Higher light doses, such as up to 120 J/cm², have also been used and may lead to more pronounced necrosis.[4][6] The choice of light dose is critical, as excessive doses can shift the cell death mechanism from apoptosis to necrosis.[1]
Q4: How long should I incubate the cells with this compound before irradiation?
A4: Incubation times can vary, but a common duration for in vitro studies is 2 to 24 hours.[2] A 2-hour incubation has been shown to be sufficient for cellular uptake of this compound.[2] The optimal time can depend on the cell line's uptake kinetics.
Q5: What are the primary mechanisms of cell death in this compound-PDT?
A5: this compound-PDT primarily induces cell death through the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][7] This leads to oxidative stress and damage to cellular organelles, triggering either apoptosis or necrosis.[1][8] The specific cell death pathway is dependent on the concentration of this compound and the light dose administered.[9][10]
Q6: Which signaling pathways are activated during this compound-PDT?
A6: this compound-PDT activates multiple signaling pathways involved in cell death and survival. Key pathways include the p38 mitogen-activated protein kinase (MAPK), JNK, and PI3K pathways.[11] The mitochondrial pathway of apoptosis is also a major mechanism, involving the release of cytochrome c.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed after PDT. | Suboptimal light wavelength. | Ensure your light source emits at or near the optimal wavelength for this compound activation (~590-600 nm).[3][5] |
| Insufficient light dose (fluence). | Increase the light dose. Perform a dose-response experiment to find the optimal fluence for your setup. Effective ranges are typically 3-20 J/cm².[1] | |
| Low this compound concentration or uptake. | Increase the this compound concentration (effective range is often 0.5-5 µM).[1] Verify cellular uptake of this compound using fluorescence microscopy. Consider increasing the incubation time. | |
| Poor this compound solubility. | This compound is hydrophobic. Ensure it is properly dissolved. Formulations with agents like polyvinylpyrrolidone (PVP) or liposomes can improve solubility.[12] | |
| High levels of necrosis instead of apoptosis. | Excessive light dose or this compound concentration. | Reduce the light dose and/or this compound concentration. Lower doses tend to favor apoptosis, while higher doses lead to necrosis.[1][9] |
| Inconsistent results between experiments. | Variability in light source output. | Calibrate your light source regularly to ensure consistent power output. |
| Cell culture inconsistencies. | Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the exponential growth phase before treatment. | |
| Photosensitizer degradation. | Protect this compound solutions from light to prevent degradation before use. Prepare fresh solutions for each experiment. | |
| Toxicity observed in the dark control (no light). | High this compound concentration. | While this compound generally has low dark toxicity, very high concentrations might exert some cytotoxic effects.[4] Reduce the concentration to a non-toxic level in the dark. |
Data Presentation
Table 1: In Vitro this compound-PDT Parameters and Efficacy
| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| SCC-25 (Oral Squamous Carcinoma) | 0.5 - 5 | 3 - 20 | Not Specified | Effective PDT, favors apoptosis | [1] |
| MUG-Mel2 (Melanoma) | 1 | 3.6 | ~590 (Orange light) | 47% cell viability | [2] |
| SCC-25 (Squamous Cell Carcinoma) | 1 | 3.6 | ~590 (Orange light) | 54% cell viability | [2] |
| HaCaT (Normal Keratinocytes) | 1 | 3.6 | ~590 (Orange light) | 42% cell viability decrease | [2] |
| SNU (Squamous Carcinoma) | 0.4 - 1 (0.2-0.5 µg/mL) | Not specified | 593 | Optimal tumoricidal response | [3] |
| C26 (Colon Carcinoma) | Not specified | 60 - 120 | 590 | Pronounced tumor necrosis | [5][6] |
| U937 (Leukemic Monocyte Lymphoma) | 100x diluted solution | 0.099 | 595 | Cell viability approached 0% | [13] |
Experimental Protocols
Protocol 1: General In Vitro this compound-PDT for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) in a complete cell culture medium.[2] Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells with this compound for 2 hours in the dark at 37°C and 5% CO₂.[2]
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound.[2]
-
Irradiation: Add fresh, pre-warmed complete medium to the cells. Irradiate the cells with a light source emitting at approximately 590 nm. The light dose can be varied (e.g., 3.6 J/cm²).[2] A "dark control" group should be included, which is treated with this compound but not exposed to light.
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for an additional 24 hours.[2]
-
Cytotoxicity Assessment: Assess cell viability using a standard method such as the MTT assay.[2] The percentage of cell viability can be calculated relative to the untreated control group.
Visualizations
Caption: A typical experimental workflow for in vitro this compound-based photodynamic therapy.
Caption: Key signaling pathways activated by this compound-mediated photodynamic therapy.
Caption: A decision tree for troubleshooting low cytotoxicity in this compound-PDT experiments.
References
- 1. This compound-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review [mdpi.com]
- 2. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy and tumor imaging of this compound-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 5. Wavelength-dependent properties of photodynamic therapy using this compound in vitro and in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Green synthesis and in vitro photodynamic efficacy of this compound: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A basic study on this compound-PDT in vitro [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in hypericin extraction protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in hypericin extraction protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low this compound yields can stem from several factors throughout the extraction process. The most critical factors include:
-
Plant Material: The concentration of this compound can vary significantly depending on the species of Hypericum, the geographical location, the part of the plant used (flowers and leaves have the highest concentration), the developmental stage at harvest, and seasonal variations.[1]
-
Degradation: this compound is highly sensitive to light, high temperatures, and pH extremes. Exposure to any of these can lead to significant degradation and reduced yields.[1][2][3][4]
-
Improper Solvent Selection: The choice of solvent and its polarity are crucial for efficient extraction. Solvents like methanol, ethanol, and acetone, often in aqueous mixtures, are effective.[5][6]
-
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) and its parameters (e.g., time, temperature, solvent-to-solid ratio) greatly influence the extraction efficiency.[1][5]
-
Losses during Purification: this compound can be lost during subsequent purification steps if the methodology is not optimized.
Q2: How can I minimize this compound degradation during extraction?
To minimize degradation, it is crucial to control the following conditions:
-
Light: Conduct all extraction and purification steps in the dark or under amber light to prevent photodegradation.[1][2][3] After 8 weeks at room temperature under constant light, the this compound content in extracts can decrease by as much as 49%, compared to only an 8.5% decrease in the dark.[1]
-
Temperature: Avoid high temperatures. While slightly elevated temperatures can increase extraction efficiency, temperatures above 50-60°C can cause significant degradation.[6][7] Solutions are stable at -20°C in the dark for extended periods.[2]
-
pH: Maintain a neutral pH. Both acidic and alkaline conditions can cause rapid degradation of this compound and pseudothis compound.[2]
Q3: Which solvent should I use for the best this compound yield?
The optimal solvent is typically a polar organic solvent, often mixed with water.
-
Ethanol and Methanol: These are the most commonly used and effective solvents for this compound extraction.[1][5][6]
-
Aqueous Mixtures: Mixtures of ethanol or methanol with water (e.g., 70% ethanol) can be more efficient than the pure solvents.[8][9]
-
Acetone: Acetone and its mixtures with ethanol or methanol are also effective. A methanol:acetone (2:1) mixture has been shown to be effective in ultrasonic-assisted extraction.[10]
Q4: What is the most effective extraction method?
The choice of extraction method depends on available equipment and desired scale.
-
Ultrasonic-Assisted Extraction (UAE): This method is often preferred as it can be rapid and efficient at lower temperatures, reducing the risk of thermal degradation.[10]
-
Soxhlet Extraction: While a classic and effective method, it uses higher temperatures and longer extraction times, which can lead to this compound degradation.[1][6]
-
Maceration: This is a simple method but may result in lower yields compared to more advanced techniques.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Plant Material Quality: Low intrinsic this compound content. | Source plant material from a reputable supplier. Use the flowering tops of Hypericum perforatum, harvested at the optimal time. |
| Degradation: Exposure to light, high temperature, or extreme pH. | Work in a dark or amber-lit environment. Maintain extraction temperatures below 50°C. Ensure the pH of your solutions remains neutral. Store extracts at -20°C in the dark.[2] | |
| Inefficient Extraction: Incorrect solvent, insufficient extraction time, or suboptimal temperature. | Use polar solvents like methanol, ethanol, or acetone, considering aqueous mixtures.[5][6] Optimize extraction time and temperature based on the chosen method (see tables below). | |
| Poor Purity | Co-extraction of Impurities: Chlorophyll and other non-polar compounds are often co-extracted. | Perform an initial wash of the plant material with a non-polar solvent like n-hexane or dichloromethane to remove chlorophyll and other lipids before the main extraction. |
| Inadequate Purification: The chosen purification method may not be effective. | Utilize column chromatography with silica gel for purification. A step-wise elution with solvents of increasing polarity can effectively separate this compound from other compounds.[10] | |
| Inconsistent Results | Variability in Plant Material: Batches of plant material can have different this compound concentrations. | Standardize the source and type of plant material used. |
| Lack of Protocol Standardization: Inconsistent execution of the extraction protocol. | Ensure all parameters (time, temperature, solvent ratios, etc.) are kept consistent between experiments. |
Quantitative Data on this compound Extraction
Table 1: Effect of Solvent on this compound Yield (Soxhlet Extraction)
| Solvent | Yield (mg/g of dry plant material) | Reference |
| Ethanol | 0.060 | [1] |
| 2-Propanol | Lower than ethanol | [6] |
| Ethyl Acetate | Lower than 2-propanol | [6] |
| n-Hexane | Very low | [6] |
Table 2: Effect of Extraction Conditions on this compound Content
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Content (% of dry weight) | Reference |
| Battery-type extractor | 50% (v/v) Water-Ethanol | 35 | 30 min | 0.076 | [7] |
| Battery-type extractor | 50% (v/v) Water-Ethanol | 25 | 113 min | 0.403 | [7] |
| Battery-type extractor | 50% (v/v) Water-Ethanol | 55 | 165 min | 2.34 (in final product) | [7] |
| Ultrasonic Extraction | Methanol:Acetone (2:1) | Room Temperature | 30 min | 0.51 (mg/g) | [10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Purification of this compound
This protocol is adapted from a method demonstrated to yield high amounts of hypericins.[10]
1. Sample Preparation: a. Dry the leaves of Hypericum perforatum at room temperature for approximately 14 days in the dark. b. Grind the dried leaves into a fine powder.
2. Depigmentation: a. To 1 g of the leaf powder in a dark glass container, add 50 mL of dichloromethane. b. Place the mixture in an ultrasonic bath for 30 minutes to remove chlorophyll and other nonpolar compounds. c. Centrifuge the mixture and discard the supernatant.
3. This compound Extraction: a. To the plant residue, add 24 mL of a methanol:acetone (2:1) solvent mixture. b. Sonicate for a specific duration (optimization may be required, start with 30 minutes). c. Centrifuge and collect the supernatant. d. Repeat the extraction on the plant residue with fresh solvent until the supernatant is colorless or pale purple. e. Combine all the supernatant portions and evaporate the solvent to dryness under a stream of nitrogen gas. f. Dissolve the dried residue in a known volume of HPLC mobile phase for analysis or further purification.
4. Purification by Column Chromatography: a. Prepare two series of 70 x 5 mm glass columns, each packed with 800 mg of 35-70 mesh silica gel. b. Load the dissolved extract onto the first column. c. Wash the column with 4 mL of chloroform followed by 3 mL of a chloroform:acetone (4:1) mixture to elute yellow-colored impurities. d. Elute the hypericins with 3 mL of a methanol:acetone:dichloromethane (75:10:15) mixture. Collect the red-colored eluate. e. Evaporate the solvent from the collected fraction to obtain purified hypericins.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.
Troubleshooting Logic for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yields.
References
- 1. pure.tudelft.nl [pure.tudelft.nl]
- 2. Hypericins as Potential Leads for New Therapeutics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
How to prevent hypericin degradation during storage and experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of hypericin during storage and throughout experimental procedures. This compound, a potent photosensitizer and biologically active compound, is highly susceptible to degradation, which can significantly impact experimental outcomes and the therapeutic efficacy of this compound-based formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your this compound samples.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause | Recommended Solution |
| Loss of characteristic red color of this compound solution | Photodegradation due to exposure to light. | Immediately protect the solution from light. Prepare fresh solutions under subdued light conditions and store in amber vials or foil-wrapped containers. |
| Inconsistent experimental results | Degradation of this compound during the experiment due to light exposure, suboptimal pH, or elevated temperature. | Review and optimize your experimental protocol to minimize light exposure. Use amber-colored labware or cover plates/tubes with aluminum foil. Ensure the pH of your buffers is within the stable range for this compound and avoid high temperatures. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Analyze for potential degradation products using LC-MS. Review storage and handling procedures to identify and eliminate sources of degradation. |
| Reduced biological activity in assays | Loss of active this compound due to degradation. | Quantify this compound concentration before and after the experiment using a validated HPLC method to assess stability. Prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Storage
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a light-proof container.[1][2] It is crucial to protect it from light and moisture to prevent degradation.
Q2: How should I store this compound solutions?
A2: this compound solutions are best prepared fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C in amber-colored vials or containers wrapped in aluminum foil to completely exclude light.[1][2] For aqueous solutions, which are not recommended for storage longer than a day, it is advisable to first dissolve this compound in a small amount of an appropriate organic solvent like DMSO before diluting with the aqueous buffer.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] For long-term storage in solution, an acidified methanolic solution has been shown to have a stabilizing effect compared to a neutral methanolic solution.[4][5]
Experimental Procedures
Q4: How can I minimize this compound degradation during my experiments?
A4: The primary factor causing this compound degradation is exposure to light.[6][7] Therefore, all experimental procedures should be conducted under subdued lighting conditions. Use of red light in the laboratory can be a practical solution. Additionally, amber-colored or foil-wrapped labware (e.g., microplates, tubes, flasks) should be used. Minimize the duration of experiments where solutions are exposed to any light.
Q5: What is the effect of pH on this compound stability?
A5: Both acidic and alkaline conditions can promote the degradation of this compound, especially in the presence of light.[6] The instability of this compound is reportedly more severe in the lower pH range.[8] It is recommended to maintain the pH of solutions within a neutral range (around pH 7) whenever possible.
Q6: Can temperature affect this compound stability during experiments?
A6: While light is the most critical factor, elevated temperatures can also accelerate this compound degradation.[2] It is advisable to perform experiments at controlled room temperature and avoid unnecessary heating of this compound solutions.
Q7: Are there any agents I can add to my solutions to stabilize this compound?
A7: While research on stabilizers for this compound is not as extensive as for other compounds like hyperforin, the use of antioxidants could potentially offer protection. For instance, ascorbic acid has been used to stabilize hyperforin.[4][5][9] However, the compatibility and effectiveness of such agents would need to be validated for your specific experimental setup. Another approach to enhance stability, particularly in aqueous solutions, is the use of encapsulating agents like polyvinylpyrrolidone (PVP), which has been shown to improve the photostability of this compound.[4][10][11]
Q8: What are the known degradation products of this compound and are they biologically active?
A8: The scientific literature on the specific chemical structures and biological activities of this compound degradation products is limited, with more focus being placed on the degradation of hyperforin. It is known that photodegradation of this compound can lead to the formation of lipophilic derivatives. The potential for these degradation products to interfere with experimental results or exhibit their own biological activity is a critical consideration, though detailed information on their specific effects is not well-documented.
Quantitative Data on this compound Stability
Precise quantitative data on the degradation kinetics of this compound under a wide variety of specific experimental conditions are not extensively available in a consolidated format. However, the following table summarizes the key factors influencing its stability based on available literature.
| Factor | Condition | Observation | Reference(s) |
| Light | Exposure to ambient or UV light | The most significant factor causing rapid degradation. | [2][6][7] |
| Temperature | -20°C | Optimal for long-term storage of solid and solutions in the dark. | [1][2] |
| 4°C to 25°C (Room Temperature) | Degradation is accelerated compared to -20°C, especially in the presence of light. | [2] | |
| pH | Acidic (low pH) | Increased degradation, particularly under light exposure. | [6][8] |
| Alkaline (high pH) | Can also lead to degradation. | [6] | |
| Solvent | Methanol/Ethanol | Commonly used for dissolution; acidified methanol may improve stability. | [3][4][5] |
| Aqueous solutions | Poor stability; not recommended for storage beyond one day. | ||
| Stabilizers | Polyvinylpyrrolidone (PVP) | Encapsulation with PVP has been shown to enhance photostability in aqueous solutions. | [4][10][11] |
Key Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Work Environment: Conduct all procedures under subdued, indirect laboratory lighting. Avoid direct sunlight and fluorescent overhead lighting. The use of a darkroom with a red safelight is ideal.
-
Weighing: Weigh solid this compound on a calibrated analytical balance in a darkened room or a glove box shielded from light.
-
Dissolution: Dissolve the weighed this compound in an appropriate solvent (e.g., DMSO, ethanol, or methanol) to the desired stock concentration. Use amber-colored volumetric flasks or flasks wrapped in aluminum foil.
-
Storage: Aliquot the stock solution into amber-colored, screw-cap vials to minimize headspace and prevent repeated freeze-thaw cycles. Seal the vials tightly and wrap them in aluminum foil for extra protection. Store at -20°C.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Use of this compound in Cell Culture Experiments
-
Preparation of Working Solutions: Dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium immediately before use. Perform this step in a biological safety cabinet with the sash lowered and the internal light turned off, if possible.
-
Cell Treatment: Add the this compound-containing medium to the cells in amber-colored multi-well plates or plates that are shielded from light (e.g., by covering with an opaque lid or aluminum foil).
-
Incubation: Incubate the cells for the desired period in a standard cell culture incubator. The incubator itself provides a dark environment.
-
Post-Incubation Steps: If subsequent procedures (e.g., microscopy, plate reading) require exposure to light, minimize the exposure time and use the lowest effective light intensity. For fluorescence-based assays, ensure that the excitation and emission wavelengths do not overlap with the absorption spectrum of this compound to avoid photodegradation during measurement.
Visualizing Key Pathways and Workflows
Caption: Key factors influencing this compound degradation.
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathways of this compound in photodynamic therapy (PDT).
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Spectroscopic and photostability study of water-soluble this compound encapsulated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. St John's Wort (Hypericum perforatum L.) Photomedicine: this compound-Photodynamic Therapy Induces Metastatic Melanoma Cell Death | PLOS One [journals.plos.org]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to make this compound water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hypericin Formulation Stability: A Technical Support Center
!
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of hypericin formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the handling and formulation of this compound.
1. What are the primary factors that cause this compound degradation?
This compound is notoriously sensitive to several environmental factors. The primary culprits behind its degradation are:
-
Light: Exposure to light, especially UV and visible light, is the most aggressive factor causing the photodegradation of this compound. This process can signific[1][2][3]antly reduce its concentration in solutions and extracts.
-
Temperature: Elev[1][3]ated temperatures accelerate the degradation of this compound. Conversely, storage at lo[1][2]w temperatures, such as -20°C, has been shown to preserve its stability for extended periods.
-
pH: The stability[1][2][4] of this compound is pH-dependent. Acidic conditions, in par[1][3]ticular, have been shown to contribute to the instability of this compound and related compounds in aqueous solutions.
-
Oxygen: The prese[5][6]nce of oxygen can contribute to the oxidative degradation of this compound, especially in combination with light exposure.
2. My this compound solution is changing color and losing fluorescence. What's happening?
This is a classic sign of photodegradation. When this compound is exposed to light, it can undergo photobleaching, which leads to a loss of its characteristic red fluorescence and a change in the solution's color. This degradation follows [1]first-order kinetics.
3. How can I improve the solubility of this compound in aqueous solutions?
This compound's poor water solubility is a significant challenge for its application. To overcome this, several[1][3][7][8][9] strategies can be employed:
-
Encapsulation: Techniques like encapsulation with polyvinylpyrrolidone (PVP) or within lipid nanocapsules can enhance its water solubility and stability.
-
Nanoformulations: [3][7][9] Developing this compound-loaded nanoformulations, such as solid lipid nanoparticles or gold nanoparticles, can improve solubility, stability, and bioavailability.
-
Cyclodextrins: Th[1][10][11][12]e use of cyclodextrins to form inclusion complexes with this compound is an effective method to increase its aqueous solubility.
4. Are there any antio[13]xidants that can help stabilize this compound?
While the direct addition of antioxidants to prevent this compound degradation is not extensively documented in the provided results, some studies suggest that certain compounds within Hypericum perforatum extracts may reduce this compound-induced phototoxicity, though not necessarily by preventing its degradation. The use of antioxidants i[14]n nanoformulations, such as polymerized catechin-capped gold nanoparticles, has been shown to suppress reactive oxygen species (ROS).
5. What are the ideal [10]storage conditions for this compound stock solutions and formulations?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for maximal stability.
-
Light: Protect fr[1][2][4]om light at all times by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For l[1][2][15][16]ong-term storage, consider dissolving in a polar solvent under a nitrogen atmosphere at freezing temperatures (<-30°C).
Part 2: Troubleshoot[3]ing Guides
This section provides a structured approach to identifying and resolving common issues during this compound-related experiments.
Troubleshooting Degradation of this compound Formulations
Use the following logical workflow to diagnose and address the degradation of your this compound formulations.
Part 3: Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Storage Conditions on this compound Content in Hypericum perforatum Extracts
| Storage Condition | Duration | % Decrease in this compound | Reference |
| 25°C ± 2°C, 60% ± 5% RH | 6 months | Significant | |
| 40°C ± 2°C, 75%[17][18] ± 5% RH | 6 months | Significant | |
| 50°C [17][18] | 1 month | Significant | |
| -20°C (in darknes[17][18]s) | 140 days | Stable | |
| Room Temperature (w[1][2]ith constant light exposure) | 8 weeks | 49% | |
| Room Temperature (i[3]n darkness) | 8 weeks | 8.5% |
Table 2: Stability[3] of this compound and Related Compounds in Hypericum perforatum Extract at -20°C
| Compound | Stability at -20°C (6 months) | Reference |
| This compound | Stable | |
| Pseudothis compound | [4][19] Stable | |
| Hyperforin | [4][19] Stable | |
| Flavonoids | [4][19] Less Stable | |
| Chlorogenic Acid | [4][19] Most Stable |
Part 4: Experime[4][19]ntal Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound stability.
Protocol 1: HPLC Method for Quantification of this compound
This protocol is adapted from a validated method for the quantification of this compound in Hypericum perforatum.
Objective: To determ[20][21]ine the concentration of this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving a known amount of this compound standard in methanol.
-
From the stock so[20]lution, prepare a series of standard solutions of different concentrations (e.g., 10, 20, 40, 60, 80 µg/mL) to construct a calibration curve.
-
-
Preparation of Sam[20]ple Solutions:
-
For plant extracts, a hydroalcoholic extraction followed by defatting with hexane can be employed.
-
Dissolve the form[20]ulated sample in a suitable solvent (e.g., methanol) to achieve a concentration within the range of the calibration curve.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol 2: Photostability Testing of this compound Formulations
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
Objective: To evalua[22][23][24][25]te the effect of light exposure on the stability of a this compound formulation.
Materials:
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer[25]/lux meter.
-
Transparent and light-protective containers (e.g., clear and amber vials).
-
Aluminum foil.
-
HPLC system for analysis.
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound formulation.
-
Place the samples in chemically inert, transparent containers.
-
Prepare "dark control" samples by wrapping the transparent containers in aluminum foil. These will be exposed to the same temperature and humidity conditions but protected from light.
-
-
Exposure Condition[16]s:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
-
At appropriate time intervals, withdraw samples from the chamber (both light-exposed and dark controls).
-
Analyze the samples for the concentration of this compound using a validated stability-indicating method, such as the HPLC method described in Protocol 1.
-
Also, observe any changes in physical properties, such as color and clarity.
-
-
Data Evaluation:
-
Compare the this compound concentration in the light-exposed samples to that in the dark control samples.
-
A significant dec[16]rease in this compound concentration in the light-exposed samples compared to the dark controls indicates photodegradation.
-
If significant degradation is observed, further testing of the formulation in light-protective packaging is recommended.
-
Experimental Workflow [16]for Photostability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and photostability study of water-soluble this compound encapsulated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bjpharm.org.uk [bjpharm.org.uk]
- 10. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of this compound to Gold Nanoparticles for Enhancement of Photodynamic Therapy in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thermoresponsive Liposomes for Photo-Triggered Release of this compound Cyclodextrin Inclusion Complex for Efficient Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction in this compound-induced phototoxicity by Hypericum perforatum extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. q1scientific.com [q1scientific.com]
- 17. Content analysis and stability evaluation of selected commercial preparations of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. database.ich.org [database.ich.org]
- 23. A presentation on regulatory guidelines for photostability testing | PPTX [slideshare.net]
- 24. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 25. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Hypericin Delivery to Tumor Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of hypericin for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to tumor tissues?
This compound, a potent photosensitizer, faces several challenges for effective systemic delivery. Its high hydrophobicity leads to poor solubility in physiological conditions, causing it to form aggregates that reduce its photodynamic effect.[1][2] This property also limits its bioavailability and can lead to rapid clearance from circulation.[2] Furthermore, this compound is sensitive to light, temperature, and pH, which can cause degradation and loss of activity.[3][4][5][6]
Q2: Why is my this compound precipitating out of my aqueous buffer solution?
This compound is a hydrophobic compound and readily aggregates in aqueous solutions, which quenches its fluorescence and reduces its photodynamic efficacy.[1][7] To overcome this, various formulation strategies are employed, such as complexation with polymers like polyvinylpyrrolidone (PVP) or encapsulation into drug delivery systems.[7][8][9][10]
Q3: What are the optimal storage conditions for this compound and its formulations?
This compound and its precursor, pseudothis compound, are sensitive to light, temperature, and pH.[4][11] Standard solutions and extracts are most stable when stored at -20°C in the dark.[3][4][12] Exposure to light is the most significant factor causing degradation.[3][4] Acidic conditions can also accelerate the decomposition of this compound.[6][13]
Q4: How does this compound accumulate in tumor tissues?
This compound's accumulation in tumors is influenced by the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow for the passive accumulation of nanoparticles and macromolecular complexes.[14] Additionally, this compound shows a strong affinity for necrotic zones within tumors.[15] The formulation of this compound into nanoparticles (10-100 nm) is a key strategy to leverage the EPR effect for passive tumor targeting.[16]
Q5: What is the mechanism of action for this compound-based Photodynamic Therapy (PDT)?
This compound-mediated PDT is a multi-step process. First, the photosensitizer (this compound) is administered and preferentially accumulates in tumor cells.[6][17] The tumor is then irradiated with light of a specific wavelength (around 590-595 nm) that matches this compound's absorption spectrum.[1][7][18] In the presence of oxygen, the activated this compound generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative damage to cellular organelles like mitochondria, leading to apoptosis or necrosis of the cancer cells.[17][19]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading in Nanoparticles
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents where both this compound and the polymer are highly soluble. Tetrahydrofuran (THF) is commonly used. |
| Premature precipitation of this compound or polymer during formulation. | Optimize the rate of addition of the aqueous phase to the organic phase. A slower, controlled addition can improve nanoparticle formation and encapsulation. |
| This compound degradation during the formulation process. | Protect the formulation from light at all stages. Use amber vials or work under low-light conditions. Avoid high temperatures; for solvent evaporation, use a rotary evaporator at a controlled temperature (e.g., 40°C).[3] |
| Suboptimal ratio of drug to polymer. | Experiment with different weight ratios of this compound to the encapsulating polymer (e.g., PLA, PLGA, PEG-PCL). Increased drug loading can sometimes negatively impact photoactivity.[20] |
Issue 2: Inconsistent or Poor In Vitro Phototoxicity Results
| Potential Cause | Recommended Solution |
| Aggregation of this compound formulation in cell culture media. | Ensure the nanoparticle formulation is stable in the culture medium. Perform stability tests using Dynamic Light Scattering (DLS) in the presence of serum. Surface modification with PEG can enhance stability.[16] |
| Variable drug-light interval (DLI). | Standardize the incubation time between adding the this compound formulation to the cells and light irradiation. The optimal DLI can vary significantly and impacts whether the primary damage is vascular or cellular.[15][21] |
| Fluctuations in light dose delivery. | Calibrate the light source before each experiment to ensure consistent irradiance. Ensure uniform illumination across all wells of the cell culture plate. The phototoxic effect is dependent on both drug concentration and light dose.[17][20] |
| Low cellular uptake of the formulation. | Modify the surface of the delivery system with targeting ligands (e.g., antibodies, folic acid) to enhance receptor-mediated endocytosis.[1][22][23] Compare uptake of your formulation to free this compound.[23] |
| Hypoxic conditions within the cell culture. | This compound-PDT is oxygen-dependent.[15] Ensure adequate oxygenation during irradiation. For 3D models like spheroids, hypoxia can be a limiting factor; hyperoxygenation may enhance PDT efficacy.[21] |
Issue 3: Low Tumor Accumulation or High Off-Target Biodistribution In Vivo
| Potential Cause | Recommended Solution |
| Rapid clearance of the delivery system from circulation. | Optimize the size and surface properties of the nanoparticles. Hydrodynamic sizes between 10-100 nm with a neutral or slightly negative zeta potential and a hydrophilic surface (e.g., PEGylation) can prolong circulation time. |
| Suboptimal timing for imaging or therapy post-injection. | Conduct a time-course study to determine the peak tumor accumulation time. For some nanoparticle formulations, peak accumulation in tumors has been observed around 8 hours post-injection, with clearance by 96 hours. For other liposomal formulations, the optimal window for treatment is between 0.5 and 4 hours.[22] |
| Tumor model characteristics. | The level of this compound accumulation can be highly dependent on tumor size and vascularity. Smaller tumors often show higher accumulation.[14] Consider the specific characteristics of your chosen tumor model. |
| Formulation instability in vivo. | Assess the stability of your formulation in plasma. Premature release of this compound can lead to non-specific distribution and toxicity. Crosslinking or using stable polymers can improve in vivo stability.[24] |
Quantitative Data Summary
Table 1: Characteristics of Various this compound Delivery Systems
| Delivery System | Polymer/Lipid | Size (nm) | Encapsulation Efficiency (%) | Drug Loading (% w/w) | Reference |
| Hyp-NP | mPEG-PCL | 37.3 ± 0.7 | 95.05 | Not Specified | [16] |
| PLA NPs | Polylactic acid | 200 - 300 | Not Specified | 0.03 - 0.15 | [20] |
| PLGA NPs | Poly(lactic-co-glycolic acid) | 200 - 300 | Not Specified | 0.03 - 0.15 | [20] |
| SPIONs | Dextran-coated Iron Oxide | 55 - 85 | Not Specified | Not Specified | [24] |
Table 2: In Vivo and In Vitro PDT Parameters for this compound
| Study Type | Cell Line / Model | This compound Conc. / Dose | Light Dose / Wavelength | Outcome | Reference |
| In Vitro | NuTu-19 Ovarian Cancer | Not specified | Not specified | Hy-loaded PLA NPs showed higher photoactivity than free drug. | [20] |
| In Vitro | Jurkat T-cells | 0.2 µg/mL | 1 minute exposure | Light-induced cell death via ROS generation. No toxicity without light. | [24] |
| In Vitro | Human SCC | 0.2 - 0.5 µg/mL | 593 nm | Optimal tumoricidal response. | [18] |
| In Vivo | Mouse Subcutaneous Tumor | 5 mg/kg (IV) | Not applicable (Biodistribution) | Peak tumor accumulation at 8h post-injection. | [16] |
| In Vivo | TCC Bladder Tumors | 5 mg/kg (IV) | Not specified | 100% tumor cure when irradiated 0.5h post-injection (vascular damage). | [15][21] |
| In Vivo | RIF-1 Tumor Model | 5 mg/kg (IV) | Not applicable (Biodistribution) | Peak tumor concentration between 4 and 8h post-injection. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEG-PCL Nanoparticles (Hyp-NP)
This protocol is adapted from a modified solvent evaporation method.[16]
-
Dissolution: Dissolve 20 mg of methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL) and 0.4 mg of this compound in 2 mL of tetrahydrofuran (THF). Ensure complete dissolution under constant magnetic agitation in a scintillation vial, protecting from light.
-
Emulsification: To the organic solution, add 2 mL of saline and continue mixing for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the THF under vacuum using a rotary evaporator at 40°C. This will lead to the formation of a nanoparticle suspension.
-
Purification/Concentration: The resulting nanoparticle suspension can be filtered or centrifuged to remove any aggregates and concentrated if necessary.
-
Characterization: Analyze the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and morphology using Transmission Electron Microscopy (TEM). Determine encapsulation efficiency by lysing the nanoparticles, extracting the this compound, and quantifying it via UV-Vis absorption or HPLC.[16][25]
Protocol 2: Quantification of this compound in Tissue Samples via HPLC
This protocol is a general guideline based on common HPLC methods for this compound quantification.[26][27][28]
-
Tissue Homogenization: Harvest tumor tissues, weigh them, and homogenize them in a suitable buffer or solvent (e.g., methanol). Protect samples from light throughout the process.
-
Extraction: Extract this compound from the homogenate using an appropriate organic solvent. Methanol is commonly used.[6][27] The extraction can be enhanced by sonication.[6] Centrifuge the sample to pellet tissue debris.
-
Sample Preparation: Collect the supernatant containing the extracted this compound. If necessary, evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient mobile phase is often used, typically consisting of an aqueous component (e.g., 20mM ammonium acetate) and an organic component (e.g., acetonitrile).[27]
-
Detection: Monitor the eluent using a UV-Vis or photodiode array (PDA) detector. This compound has a characteristic maximum absorption peak at approximately 590 nm, which is ideal for precise quantification.[25][27]
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the tissue samples by comparing their peak areas to the standard curve. Express the final concentration as µg of this compound per gram of tissue.
-
Protocol 3: In Vitro Phototoxicity (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing various concentrations of the this compound formulation (and controls, including free this compound and vehicle-only). Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.
-
Irradiation: Aspirate the drug-containing medium and replace it with fresh, phenol red-free medium. Expose the cells to a calibrated light source (e.g., LED array or laser) at the appropriate wavelength (~590 nm) and light dose. Include "dark toxicity" control plates that are treated with the this compound formulation but not exposed to light.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Caption: Workflow for this compound Nanoparticle Formulation and Evaluation.
Caption: Simplified signaling pathway of this compound-mediated PDT.
Caption: Troubleshooting logic for low in vivo tumor accumulation.
References
- 1. A this compound Delivery System Based on Polydopamine Coated Cerium Oxide Nanorods for Targeted Photodynamic Therapy [mdpi.com]
- 2. This compound as a promising natural bioactive naphthodianthrone: A review of its pharmacology, pharmacokinetics, toxicity, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound and pseudothis compound in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to make this compound water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green synthesis and in vitro photodynamic efficacy of this compound: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glioblastoma targeting by water-soluble this compound derivate HHL-PVP and photodynamic tumour killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of the tumoritropic principle of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 16. Biodegradable this compound-containing nanoparticles for necrosis targeting and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photodynamic therapy and tumor imaging of this compound-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound-loaded nanoparticles for the photodynamic treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Photodynamic efficacy of this compound targeted by two delivery techniques to hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound-bearing magnetic iron oxide nanoparticles for selective drug delivery in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Plant–Environment Interactions: Accumulation of this compound in Dark Glands of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in quantifying hypericin concentration in complex samples.
Welcome to the technical support center for hypericin analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the common pitfalls in quantifying this compound concentration in complex samples.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound concentrations consistently low or variable?
A1: This is a common issue stemming from the inherent instability of this compound. This compound is extremely sensitive to light, heat, and certain pH conditions.[1][2][3] Failure to protect samples and standards from light at all stages (extraction, storage, and analysis) is the most frequent cause of degradation and artificially low results. Always work in dimmed light and use amber vials or foil-wrapped containers.
Q2: What is the best analytical method for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the method of choice for accurate and sensitive quantification of this compound in complex mixtures.[1][3] Unlike spectrophotometry, HPLC can separate this compound from its derivatives (e.g., pseudothis compound) and other interfering compounds, ensuring specificity.[4] Methods using UV/Vis (at 590 nm) or fluorescence detection are common and validated.[4][5][6][7]
Q3: Can I use a simple UV-Vis spectrophotometer to measure this compound?
A3: While spectrophotometry (measuring absorbance around 590 nm) is a simple and rapid technique, it is highly susceptible to interference in complex samples.[4][7] Co-extracted compounds like chlorophyll from plant materials or other pigments can absorb at the same wavelength, leading to significantly overestimated results.[8][9] In some cases, synthetic dyes have been used to adulterate products, which also artificially inflates readings from spectrophotometric methods.[10] Derivative spectrophotometry can help reduce background interference but is still less specific than HPLC.[9]
Q4: How does protein binding affect this compound quantification in plasma or serum?
A4: this compound binds to plasma proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA).[11][12] This interaction can sequester the molecule, potentially leading to lower extraction efficiency if the chosen method does not effectively disrupt this binding.[13][14] The measured concentration may represent the total (bound + free) or just the free this compound, depending on the sample preparation protocol. It is crucial to define which fraction is being measured.
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
Q: I'm performing an extraction from a biological matrix (plasma/tissue) and getting very low recovery. What's going wrong?
A: Low recovery is often linked to inefficient extraction or degradation during the process. Consider the following:
-
Extraction Solvent: Is your solvent system optimized? Methanol and ethanol are common choices, but mixtures can be more effective.[3][15] For plasma, a liquid-liquid extraction (LLE) with a solvent mixture like n-hexane-ethylacetate may be required to efficiently partition this compound from the aqueous phase.[13]
-
Protein Binding: Did your protocol account for protein binding? Pre-treatment of plasma samples, such as protein precipitation with a solvent like acetonitrile or methanol, is often necessary to release the bound this compound before extraction.
-
Sample pH: this compound's stability and solubility are pH-dependent.[1][2] Acidifying the sample can sometimes improve extraction efficiency for certain protocols.[6]
-
Light Exposure: Did you protect the sample from light throughout the entire extraction procedure? Photodegradation is a primary cause of loss.[16][17]
Problem 2: Inconsistent or Non-Reproducible HPLC Results
Q: My HPLC peak areas for the same sample are not consistent between runs. Why?
A: Inconsistent HPLC results often point to issues with sample stability, the mobile phase, or the column.
-
On-Autosampler Degradation: If your autosampler is not cooled and samples are exposed to light, this compound can degrade while waiting for injection, leading to decreasing peak areas over time. Store samples in a cooled autosampler (e.g., 4°C) and use amber vials.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention time and peak shape of this compound. Ensure the mobile phase is fresh, well-mixed, and its pH is stable. A common mobile phase includes an ammonium acetate buffer to control pH.[4][5]
-
Column Contamination: Matrix components from complex samples can accumulate on the column, affecting performance. Use a guard column and implement a robust column washing cycle after each analytical batch.[4]
-
Co-elution: A peak may appear consistent, but if it co-elutes with an interfering compound, the results will be inaccurate. Assess peak purity using a Diode Array Detector (DAD) or by changing chromatographic conditions to ensure specificity.
Problem 3: Abnormally High Results with Spectrophotometry
Q: My spectrophotometric readings suggest a much higher this compound concentration than expected. What could be the cause?
A: Falsely high results are the classic pitfall of using spectrophotometry for complex samples.
-
Matrix Interference: The most likely cause is the presence of other compounds that absorb light at 590 nm. In plant extracts, chlorophyll is a common interferent.[8]
-
Adulteration: In commercial products, sometimes red synthetic dyes are added, which absorb in the same region as this compound, making the product appear to have a higher concentration than it actually does.[10]
-
Lack of Specificity: The spectrophotometer measures the total absorbance from all compounds in the solution at that wavelength, not just this compound. To resolve this, you must use a chromatographic separation technique like HPLC before detection.[4]
Experimental Protocols & Data
Protocol 1: HPLC-UV Analysis of this compound in Plant Extracts
This protocol is a representative example based on validated methods.[4][5][18]
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol. Protect from light. From this, create a series of working standards (e.g., 10-80 µg/mL) by diluting with the mobile phase.
-
Sample Extraction:
-
Weigh 500 mg of dried, powdered plant material.
-
Extract with 3 x 10 mL of 80% ethanol using sonication for 15 minutes per extraction.
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure at <40°C.
-
Reconstitute the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Data Tables
Table 1: Comparison of Extraction Solvents for this compound Recovery from Hypericum perforatum
| Extraction Solvent | Extraction Method | Relative Recovery (%) | Reference |
| 80% Ethanol | Sonication | 95 ± 4% | [4] |
| Methanol | Sonication | 92 ± 5% | [19] |
| Methanol:Acetone (2:1) | Ultrasonic | ~98% (Highest Yield) | [19] |
| Ethanol-Methanol (1:1) | UAE-PB | High Yield | [15] |
| n-hexane-ethylacetate (7:3) | Liquid-Liquid | 32-36% (from plasma) | [13] |
| UAE-PB: Ultrasound-Assisted Extraction in a Packed-Bed |
Table 2: Stability of this compound Under Various Conditions
| Condition | Matrix | Duration | Remaining this compound (%) | Reference |
| Light Exposure | Methanolic Extract | 12 hours | <10% (for related compounds) | [2] |
| Darkness (Protected) | Methanolic Extract | >24 hours | >95% | [2] |
| 40°C - 75% Humidity | Dried Extract | 6 months | Significant Decay | [17] |
| -20°C (Protected) | Dried Extract | 6 months | Stable | [17] |
| Acidic Solution (pH 2.65) | Aqueous | Not specified | Unstable | [16] |
Visual Guides (Diagrams)
Experimental Workflow
The following diagram outlines the general workflow for this compound quantification, highlighting critical steps where pitfalls can occur.
Caption: Workflow highlighting key stages and potential pitfalls.
Troubleshooting Logic for Low Recovery
This diagram provides a logical path to diagnose the cause of low this compound recovery during sample analysis.
Caption: A decision tree for troubleshooting low recovery results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. asianpubs.org [asianpubs.org]
- 5. A Validated HPLC Method for the Quantification of this compound in Hypericum perforatum [hero.epa.gov]
- 6. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. phytojournal.com [phytojournal.com]
- 10. NOW testing of St John’s wort sold on Amazon identifies widespread failure [nutraingredients.com]
- 11. Interaction of a Potential Anticancer Agent this compound and its Model Compound Emodin with DNA and Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of a Potential Anticancer Agent this compound and its Model Compound Emodin with DNA and Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of this compound and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Hypericin Analysis in Herbal Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of hypericin in herbal products, primarily focusing on St. John's Wort (Hypericum perforatum). The selection of a suitable analytical method is critical for the quality control and standardization of these botanical products. This document outlines the experimental data and protocols from several published studies to aid in the selection of the most appropriate method based on specific laboratory capabilities and research needs.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of three distinct validated HPLC methods for this compound analysis. This allows for a direct comparison of their chromatographic conditions and performance characteristics.
| Parameter | Method 1 (Kamal et al.)[1][2][3] | Method 2 (Cao et al.)[4][5] | Method 3 (Wang et al.)[6] |
| Chromatographic Column | C18 Reverse Phase | C18 | Luna C18 (4.6 mm × 250 mm, 5µm) |
| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) (54:36:10 v/v/v) | Acetonitrile:0.3% v/v Phosphoric Acid (90:10 v/v) | 2.5 g/L KH2PO4:Methanol (5:95 v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[4] | 1.0 mL/min[6] |
| Detection | UV at 590 nm[1][2][3] | Fluorescence (Ex: 315 nm, Em: 590 nm) and UV at 273 nm[4] | UV at 588 nm[6] |
| Linearity Range | 10-80 µg/mL[1][2] | 0.5-2.5 µg/mL[4] | Not explicitly stated, but linearity was validated. |
| Correlation Coefficient (r²) | 0.998[1][2] | Not explicitly stated, but linearity was demonstrated. | Not explicitly stated, but linearity was validated. |
| Limit of Detection (LOD) | 3.1 µg/mL[1] | Not explicitly stated. | < 0.018 µg/mL[6] |
| Limit of Quantification (LOQ) | 9.6 µg/mL[1] | Not explicitly stated. | < 0.059 µg/mL[6] |
| Precision (RSD%) | Low %RSD for intra-day, inter-day, and inter-system variations.[1] | Intra-day: ≤ 4.4%, Inter-day: ≤ 5.8%[4] | Validated for precision. |
| Accuracy | Validated as per ICH guidelines.[1][3] | Validated. | Validated. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1 (Kamal et al.)[1][2][3]
Sample Preparation:
-
Weigh 50 g of dried, powdered Hypericum perforatum and extract with 80% (v/v) ethanol (3 x 250 mL) in a blender.
-
Perform liquid-liquid extraction with hexane to defat the hydroalcoholic extract until the hexane layer is colorless.
-
Concentrate the extract to dryness.
-
Prepare a stock solution of the dried extract in methanol.
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80 µg/mL) for the calibration curve.
Chromatographic Conditions:
-
HPLC System: Perkin Elmer liquid chromatograph with a UV-Vis detector.
-
Column: C18 reverse phase column (Luna® Phenomenex, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 20 µL.
-
Run Time: 16 minutes.
Method 2 (Cao et al.)[4][5]
Sample Preparation:
-
Extract the finely powdered herbal material with methanol-water (80:20, v/v) containing 5% HP-β-cyclodextrin.
-
Adjust the pH of the extract solution to 2.5 with orthophosphoric acid.
-
Maintain the diluted extract solutions at 0°C before injection.
Standard Preparation:
-
Prepare standard curves by plotting peak heights versus concentrations for this compound and pseudothis compound.
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: C18.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: Simultaneous fluorescence (Excitation: 315 nm, Emission: 590 nm) and UV (273 nm).
Method 3 (Wang et al.)[6]
Sample Preparation:
-
Details of the sample extraction are focused on optimizing the extraction process using a central composite design-response surface methodology. The optimal conditions were found to be an extraction temperature of 90°C with 77% ethanol.
Standard Preparation:
-
Prepare a stock solution of 50 µg/mL of this compound in a mixture of methanol and pyridine (9:1, v/v). Store the solution at 4°C.
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Luna C18 (4.6 mm × 250 mm, 5µm particle size).
-
Mobile Phase: A mixture of 2.5 g/L KH2PO4 and methanol (5:95 v/v) eluted in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 588 nm.
-
Column Temperature: 30°C.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the HPLC analysis of this compound in herbal products, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound in herbal products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPLC Method for the Quantification of this compound in Hypericum perforatum [hero.epa.gov]
- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's Wort preparations [hero.epa.gov]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to Hypericin and Methylene Blue in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising modality for the treatment of various malignancies and other diseases, leveraging the cytotoxic effects of a photosensitizer activated by light of a specific wavelength. The choice of photosensitizer is critical to the success of PDT, with efficacy and specificity being paramount. This guide provides a detailed comparison of two prominent photosensitizers: Hypericin, a naturally occurring polycyclic quinone, and Methylene Blue, a synthetic phenothiazine dye.
Executive Summary
This compound and Methylene Blue are both effective photosensitizers that induce cell death upon light activation, primarily through the generation of reactive oxygen species (ROS). This compound, derived from Hypericum perforatum (St. John's wort), has garnered significant interest due to its potent phototoxicity and preferential accumulation in tumor tissues.[1][2] Methylene Blue, a long-established compound with a variety of medical applications, is also a potent photosensitizer with a well-documented safety profile.[3][4]
This comparison delves into their photophysical properties, mechanisms of action, and experimental efficacy, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key pathways are provided to aid researchers in their evaluation and application of these photosensitizers.
Photophysical and Photochemical Properties
The foundation of a photosensitizer's efficacy lies in its ability to absorb light and generate cytotoxic species. The photophysical and photochemical properties of this compound and Methylene Blue are summarized below.
| Property | This compound | Methylene Blue |
| Absorption Maxima (λmax) | ~548 nm and 590 nm[5][6] | ~665 nm[3][7] |
| Emission Maxima (λem) | ~595 nm and 640 nm[5][6] | ~690 nm[7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (reported values vary depending on solvent and aggregation state)[2] | 0.52 (in water)[3] |
| Primary Mechanism | Predominantly Type II (singlet oxygen generation)[1][8] | Primarily Type II, with some evidence of Type I (electron transfer) in biological media[9][10] |
Mechanism of Action and Cellular Localization
Upon light activation, both this compound and Methylene Blue initiate a cascade of events leading to cell death. However, their distinct cellular localization patterns influence the primary sites of photodamage and the subsequent signaling pathways.
This compound preferentially localizes in the membranes of the endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and mitochondria.[1] This widespread distribution can trigger multiple cell death pathways. PDT with this compound is known to induce both apoptosis and necrosis, with the specific outcome often dependent on the photosensitizer concentration and the light dose.[1][11] Lower doses tend to favor apoptosis, while higher doses can lead to necrosis.[1]
Methylene Blue primarily accumulates in the mitochondria.[12] This targeted localization makes mitochondria the principal site of photodamage, leading to a collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[12][13]
Signaling Pathways in Photodynamic Therapy
The generation of ROS by photoactivated this compound and Methylene Blue triggers complex intracellular signaling cascades that ultimately determine the cell's fate.
This compound-Induced Cell Death Pathways
This compound-mediated PDT initiates a multifaceted stress response. Damage to the ER can lead to the unfolded protein response and calcium dysregulation. Mitochondrial damage results in the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade. The process can also involve the activation of stress-activated protein kinases (SAPKs) such as JNK and p38.[8][14]
Methylene Blue-Induced Apoptosis Pathway
Methylene Blue-mediated PDT predominantly triggers the intrinsic apoptotic pathway. Upon light activation, Methylene Blue localized in the mitochondria generates ROS, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[12][15]
Experimental Data: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from various studies, providing a comparative overview of the cytotoxic and therapeutic efficacy of this compound and Methylene Blue in PDT.
In Vitro Cytotoxicity
| Cell Line | Photosensitizer | Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| SCC-25 (Squamous Cell Carcinoma) | This compound | 0.1 - 5 | 3.6 | ~1 | [16] |
| MUG-Mel2 (Melanoma) | This compound | 0.1 - 5 | 3.6 | ~1 | [16] |
| HaCaT (Keratinocytes) | This compound | 0.1 - 5 | 3.6 | >5 | [16] |
| A549 (Lung Adenocarcinoma) | Methylene Blue | various | 30 and 60 | Dose-dependent decrease in viability | [13][17] |
| B16F1 (Melanoma) | Methylene Blue | 0 - 25 | Not specified | Dose-dependent decrease in viability | [12] |
| NIH/3T3 (Fibroblasts) | Methylene Blue | 1.0 mg/L (~3.1 µM) | 7.5 | Significant reduction in viability | [15] |
In Vivo Tumor Response
| Animal Model | Tumor Type | Photosensitizer | Drug Dose | Light Dose (J/cm²) | Outcome | Reference |
| Nude Mice | C26 Colon Carcinoma | This compound | 5 mg/kg (i.p.) | 120 | 9.9 ± 0.8 mm tumor necrosis depth at 590 nm | [18] |
| Nude Mice | NPC/HK1 Nasopharyngeal Carcinoma | This compound | Not specified | Not specified | Maximal tumor regression at 6h post-injection | [19] |
| Nude Mice | G-3 Adenocarcinoma | Methylene Blue | 1% solution (intratumoral) | 100 | 79% complete tumor destruction | [4][20] |
| Swiss Mice | Solid Ehrlich Tumor | Methylene Blue | 1% solution (intratumoral) | Not specified | Caused tumor necrosis | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro and in vivo PDT studies with this compound and Methylene Blue.
In Vitro PDT Protocol
Methodology Details:
-
Cell Culture: Cells are cultured in appropriate media and conditions. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight.[16][22]
-
Photosensitizer Incubation: A stock solution of the photosensitizer (e.g., this compound in DMSO, Methylene Blue in water) is diluted in culture medium to the desired concentrations. The cells are incubated with the photosensitizer for a specific duration in the dark.[16][23]
-
Irradiation: After incubation, the cells are washed to remove the extracellular photosensitizer and fresh medium is added. The cells are then exposed to a light source with a specific wavelength and light dose.[16][24]
-
Post-Treatment Analysis: Following a post-irradiation incubation period, cell viability is assessed using standard assays like MTT or SRB. Apoptosis can be evaluated by methods such as TUNEL staining or flow cytometry with Annexin V/PI.[12][16]
In Vivo PDT Protocol
Methodology Details:
-
Animal Model: An appropriate animal model, often immunodeficient mice, is used. Tumor cells are injected subcutaneously or orthotopically.[4][25]
-
Photosensitizer Administration: Once tumors reach a suitable size, the photosensitizer is administered, typically via intraperitoneal, intravenous, or intratumoral injection.[4][18]
-
Drug-Light Interval (DLI): A specific time interval is allowed between drug administration and light application to enable optimal photosensitizer accumulation in the tumor tissue.[19]
-
Irradiation: The tumor area is exposed to light of the appropriate wavelength and dose, often delivered via a laser with a fiber optic.[18][20]
-
Tumor Response Evaluation: Tumor growth is monitored over time by measuring tumor dimensions. At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis.[19][20]
Conclusion
Both this compound and Methylene Blue are potent photosensitizers with distinct characteristics that make them suitable for different PDT applications. This compound's broad subcellular localization and ability to induce multiple cell death pathways offer a robust mechanism for tumor destruction. Its preferential accumulation in cancerous tissues is a significant advantage.[1] Methylene Blue's primary mitochondrial targeting provides a more focused mechanism of action, predominantly inducing apoptosis.[12] Its long history of clinical use and established safety profile are also key considerations.[3]
The choice between this compound and Methylene Blue will depend on the specific research or clinical context, including the target tissue, desired mechanism of cell death, and logistical considerations. This guide provides a foundational framework for researchers to make informed decisions and design effective photodynamic therapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical properties of Hypericum perforatum L. extracts--novel photosensitizers for PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopic-study-of-methylene-blue-photophysical-properties-in-biological-media - Ask this paper | Bohrium [bohrium.com]
- 11. This compound-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Wavelength-dependent properties of photodynamic therapy using this compound in vitro and in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biodistribution and photodynamic therapy with this compound in a human NPC murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methylene blue mediated photodynamic therapy in experimental colorectal tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gavinpublishers.com [gavinpublishers.com]
- 22. mdpi.com [mdpi.com]
- 23. Methylene blue photodynamic therapy induces selective and massive cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for hypericin quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of hypericin, a naturally occurring naphthodianthrone with significant interest in the pharmaceutical industry for its antidepressant and photodynamic anticancer properties.[1] Accurate and reliable quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
Quantitative Method Comparison
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the most widely used techniques.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis detection. | Measurement of light absorbance at a specific wavelength. | Chromatographic separation followed by mass-based detection. |
| Linearity Range | 10-80 µg/mL[2][3] | 5-25 µg/mL | 0.05-10 ng/mL[4] |
| Correlation Coefficient (r²) | >0.998[2][3] | >0.999 | >0.99 |
| Precision (%RSD) | <2%[2] | Not explicitly stated, but results are comparable to HPLC[5] | 4.7-15.4%[4] |
| Accuracy (% Recovery) | 98.6-101.2% | Not explicitly stated, but results are comparable to HPLC[5] | 101.9-114.2%[4] |
| Limit of Detection (LOD) | 3.1 µg/mL[2] | Not explicitly stated | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 9.6 µg/mL[2] | Not explicitly stated | 0.05 ng/mL[4] |
| Selectivity | High (separates this compound from pseudothis compound and other components).[6] | Low (interference from other constituents can lead to overestimated results).[2][5] | Very High (mass-based detection provides excellent specificity). |
| Typical Run Time | ~15-20 minutes[2][6] | < 5 minutes | ~6 minutes[4] |
| Instrumentation Cost | Moderate | Low | High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely considered the gold standard for this compound quantification due to its high selectivity and reproducibility.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[2] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 10, 20, 40, 60, 80 µg/mL).[2]
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extraction efficiency can be improved by sonication.[7] Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This method is simpler and faster than HPLC but is more susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength.[2][5] Second-derivative spectrophotometry can be employed to improve selectivity.[5]
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this, prepare a series of calibration standards.
-
Sample Preparation: Extract this compound from the sample matrix with a suitable solvent and filter the extract.
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 590 nm.[8]
-
Blank the instrument with the solvent used for sample preparation.
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the this compound concentration in the sample from this curve. For improved accuracy, a second-derivative spectrum can be used, with quantification based on the peak-to-trough amplitude.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing samples with very low concentrations of this compound or complex matrices.[4]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium acetate
-
Deionized water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Standard and Sample Preparation: Similar to HPLC, with extra care to use high-purity solvents and avoid contamination.
-
Chromatographic and Mass Spectrometric Conditions:
-
A shorter C18 column is often used for faster analysis.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Quantification: An internal standard is typically used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Mandatory Visualizations
Experimental Workflow
Caption: Cross-validation workflow for this compound quantification methods.
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis in photodynamic therapy.
References
- 1. A Review of Analytical Methods for the Determination of this compound in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Simultaneous determination of this compound and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of methods for the exhaustive extraction of hypericins, flavonoids, and hyperforin from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative study of hypericin's antiviral activity against different viral strains.
For Immediate Release
A comprehensive review of existing literature reveals that hypericin, a naturally occurring compound extracted from Hypericum perforatum (St. John's Wort), exhibits a broad spectrum of antiviral activity against numerous viral strains. This comparison guide synthesizes key findings on this compound's efficacy, detailing its inhibitory concentrations, mechanisms of action, and the experimental frameworks used to determine its antiviral properties. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential antiviral agent.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound varies significantly across different viral families and even between strains of the same virus. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound against a range of viruses, as determined by in vitro studies.
| Viral Family | Virus | Strain(s) | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) & Selectivity Index (SI) | Reference(s) |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Luc-expressing | Huh-7/TMPRSS2 | 0.37 ± 0.02 | CC50: 25.77 ± 2.58, SI: 69 | [1] |
| SARS-CoV-2 | Pseudo-typed VSV | Vero | ~0.096 (48.5 ng/mL) | CC50: >1.98 (>1000 ng/mL), SI: >20 | [2] | |
| SARS-CoV-2 | Ancestral | Vero | ~0.0011 (559 pg/mL) | CC50: >0.099 (>50,000 pg/mL) | [2] | |
| SARS-CoV-2 | B.1 lineage | Vero E6 | ~0.00035 (0.35 nM) | CC50: 0.3168 ± 0.0865 | [3] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | N/A | Vero | IC50 (3CLpro): 5.90 ± 0.26 | CC50: 56.73 ± 9.4 | [4] | |
| Transmissible Gastroenteritis Virus (TGEV) | N/A | ST | EC50: 2.11 ± 0.14 | CC50: 97.06 ± 9.4 | [4] | |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | F | Vero | 2.59 ± 0.08 | N/A | [5] |
| Herpes Simplex Virus-1 (HSV-1) | SM44 | Vero | 2.94 ± 0.10 | N/A | [5] | |
| Murine Cytomegalovirus (MCMV) | N/A | N/A | Activity demonstrated, specific IC50 not provided | N/A | [6] | |
| Hepadnaviridae | Duck Hepatitis B Virus (DHBV) | N/A | Stably-transfected cells | Activity demonstrated, specific IC50 not provided | N/A | [7][8] |
| Flaviviridae | Hepatitis C Virus (HCV) | Ava5 subgenomic replicon | Huh7 derivative | Inhibition of replication demonstrated | No cytotoxicity observed at effective concentrations | [9] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | N/A | N/A | Activity demonstrated, specific IC50 not provided | N/A | [6][10] |
| Orthomyxoviridae | Influenza A Virus | H1N1 | MDCK | No significant activity observed at 0.002 and 0.02 µM | CC50 > 0.2 | [11] |
| Influenza A Virus | N/A | N/A | Activity demonstrated for Hypericum perforatum extract (EC50 = 40 µg/mL), but not for isolated this compound | N/A | [12] | |
| Togaviridae | Sindbis Virus | N/A | N/A | Activity demonstrated, more sensitive than MCMV | N/A | [6] |
N/A: Not available in the cited sources.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols for key experiments.
Antiviral Assay for Coronaviruses (HCoV-229E and SARS-CoV-2)
-
Cell Lines: Huh-7/TMPRSS2 cells for HCoV-229E and Vero or Vero E6 cells for SARS-CoV-2 were utilized.[1][2]
-
Virus Infection:
-
Treatment Protocols:
-
Post-treatment: this compound was added to the cell culture medium at various concentrations after viral inoculation.[4]
-
Pre-treatment of Virus: The virus was incubated with this compound for a set period (e.g., 1 hour) before being introduced to the cells.[2][13]
-
Pre-treatment of Cells: Cells were incubated with this compound for a period before viral infection.[2]
-
-
Quantification of Antiviral Activity:
-
Plaque Reduction Assay: The number of viral plaques formed in the presence of this compound was compared to a solvent control to determine the IC50.[2]
-
qRT-PCR: Viral RNA levels were quantified to assess the impact on viral replication.[14]
-
Luciferase Assay: For reporter viruses, the reduction in luciferase expression was measured.[1]
-
-
Cytotoxicity Assay: A standard MTS or MTT assay was performed to determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line used.[1][2]
Antiviral Assay for Herpes Simplex Virus-1 (HSV-1)
-
Cell Line: Vero cells were used for HSV-1 propagation and antiviral assays.[5]
-
Virus Strains: Both F and SM44 strains of HSV-1 were tested.[5]
-
Plaque Formation Assay: The ability of this compound to reduce the formation of viral plaques was the primary measure of its antiviral activity, from which the EC50 was calculated.[5]
-
Time of Addition Assay: To determine the stage of the viral replication cycle affected by this compound, the compound was added at different time points relative to infection.[5]
-
Mechanism of Action Studies: The effect of this compound on the exonuclease and endonuclease activity of the HSV-1 alkaline nuclease (AN) was assessed using an electrophoresis-based assay with recombinant AN.[5]
Mechanisms of Antiviral Action
This compound's antiviral activity is multifaceted, involving both direct effects on the virus and modulation of host cell pathways.
-
Direct Virucidal Activity: this compound can directly inactivate enveloped viruses, an effect that is often enhanced by exposure to light.[6][15][16] This is believed to be mediated by the generation of reactive oxygen species (ROS) that damage viral components.[14][15]
-
Inhibition of Viral Entry: For some viruses, such as HCoV-229E, this compound has been shown to inhibit the entry step of the viral life cycle by directly targeting the viral particle.[1]
-
Inhibition of Viral Enzymes: this compound can target and inhibit the function of essential viral enzymes.
-
3CL Protease: In coronaviruses like PEDV, this compound has been shown to inhibit the activity of the 3CL protease, which is crucial for viral replication.[4]
-
Alkaline Nuclease: In HSV-1, this compound inhibits the exonuclease and endonuclease activities of the alkaline nuclease, a key enzyme in viral DNA processing.[5]
-
-
Modulation of Host Cell Signaling: this compound can also exert its antiviral effects by interacting with host cell components.
-
Protein Kinase C (PKC) Inhibition: this compound is a known inhibitor of PKC, and this activity has been suggested to contribute to its antiretroviral effects, as PKC is involved in phosphorylation events necessary for the replication of some viruses.[5]
-
Down-regulation of Heme Oxygenase-1 (HO-1): In the context of HCV, this compound has been shown to inhibit viral replication by down-regulating the expression of HO-1.[9]
-
Visualizing the Mechanisms and Workflows
To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for in vitro antiviral assays of this compound.
Caption: Multifaceted antiviral mechanisms of action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and pseudothis compound specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inhibition of duck hepatitis B virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Protective effects of this compound against infectious bronchitis virus induced apoptosis and reactive oxygen species in chicken embryo kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Interaction of this compound with SARS-CoV-2 Reveals a Multimodal Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Hypericin's Anticancer Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel anticancer agents, hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anticancer activity in animal models, with a focus on its efficacy in photodynamic therapy (PDT) and in comparison to conventional chemotherapeutic agents. Experimental data on tumor growth inhibition, survival rates, and biomarker modulation are presented, alongside detailed experimental protocols and visualizations of key signaling pathways.
Comparative Efficacy of this compound in Animal Models
This compound's anticancer effects have been validated in a variety of preclinical animal models, demonstrating significant tumor regression and pro-apoptotic activity. The primary modality for this compound's anticancer action in these studies is photodynamic therapy (PDT), where the administration of this compound is followed by localized light irradiation to induce cytotoxic reactive oxygen species (ROS) in the tumor microenvironment.
Quantitative Analysis of Tumor Growth Inhibition
The efficacy of this compound-based therapies in curbing tumor progression is a critical measure of its potential. The following table summarizes key findings from in vivo studies, presenting quantitative data on tumor growth inhibition across different cancer types.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | Nude mice with subcutaneous MiaPaCa-2 xenografts | 100 µg this compound injected into the tumor, followed by KTP532 green laser light (200J at 1.0 W) | 91.2 ± 2.3% | [1] |
| Pancreatic Cancer | Nude mice with orthotopic MiaPaCa-2 xenografts | 100 µg this compound injected into the tumor, followed by KTP532 green laser light (200J at 1.0 W) | 42.2 ± 8.1% | [1] |
| Squamous Cell Carcinoma | Nude mice with subcutaneous SNU xenografts | Biweekly PDT with KTP532 laser | Regression of tumors under 0.4 cm² | [2] |
| Lung Cancer | Nude mice with subcutaneous LLC xenografts | St. John's Wort (0.9 mg this compound) daily | Prominent necrosis and apoptosis (quantitative data not provided) | [3] |
Comparison with Doxorubicin:
A study on a subcutaneous xenograft lung cancer model in nude mice compared the antitumoral effect of St. John's Wort (SJW), containing this compound, with the conventional chemotherapeutic drug Doxorubicin. While specific percentages of tumor growth inhibition were not provided, the study concluded that SJW demonstrated an antitumoral effect comparable to Doxorubicin, as evidenced by prominent necrosis and apoptosis in the tumor tissue. However, a combination of SJW and Doxorubicin did not show a synergistic increase in the anti-tumor effect[3].
Survival Analysis
Prolonging the survival of tumor-bearing subjects is a key endpoint in oncology research. Several studies have investigated the impact of this compound-PDT on the survival rates of animal models. For instance, in a study involving mice with highly invasive solid tumors (adenocarcinoma and anaplastic squamous cell carcinoma), this compound-PDT was shown to significantly prolong the survival of the tumor-bearing mice[4]. Further quantitative data from various studies is needed to build a comprehensive comparative table on survival outcomes.
Modulation of Anticancer Biomarkers
This compound exerts its anticancer effects by modulating various molecular pathways, leading to apoptosis, inhibition of proliferation, and anti-angiogenic effects. The table below summarizes the in vivo modulation of key biomarkers following this compound treatment.
| Biomarker | Cancer Type | Animal Model | Modulation | Reference |
| Caspase-3 | Various | In vivo models | Increased levels/activation | [5] |
| Caspase-4 | Various | In vivo models | Increased levels/activation | [5] |
| Bax | Gastric Cancer | In vivo (inferred from in vitro) | Upregulation | [6] |
| p53 | Gastric Cancer | In vivo (inferred from in vitro) | Upregulation | [6] |
| Bcl-2 | Gastric Cancer | In vivo (inferred from in vitro) | Downregulation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for in vivo studies of this compound's anticancer activity.
This compound Photodynamic Therapy for Pancreatic Cancer[1]
-
Cell Line: MiaPaCa-2 human pancreatic cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation:
-
Subcutaneous: 5 x 10^6 MiaPaCa-2 cells were implanted subcutaneously.
-
Orthotopic: Cells were implanted in the pancreas.
-
-
This compound Administration: After 5 weeks, when tumors were established, 100 µg of this compound was injected directly into the tumor.
-
Photodynamic Therapy: A cylindrical diffuser tip was inserted into the tumor center, and the tumor was irradiated with a KTP532 green laser light, delivering 200J at 1.0 W to two sites.
-
Evaluation: Tumor measurements were taken before and 4 weeks after the laser treatment.
This compound Photodynamic Therapy for Squamous Cell Carcinoma[2]
-
Cell Line: SNU human squamous carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 10^6 SNU cells were injected subcutaneously and allowed to grow for 6–8 weeks to form tumors.
-
This compound Administration: this compound was injected (dosage not specified in the abstract).
-
Photodynamic Therapy: A KTP532 surgical laser with fiber optics was used for biweekly PDT.
-
Evaluation: Tumor regression was monitored. In vivo tumor retention of this compound was also assessed using laser-induced fluorescence.
St. John's Wort (this compound) Treatment for Lung Cancer[3]
-
Cell Line: LLC (Lewis Lung Carcinoma) cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous xenograft model.
-
Treatment Groups:
-
Control
-
Doxorubicin
-
St. John's Wort (SJW) early treatment (containing 0.9 mg this compound per capsule)
-
SJW late treatment
-
Doxorubicin + SJW
-
-
Administration: Daily oral administration.
-
Evaluation: After 7 days, animals were sacrificed, and tumor tissue was analyzed for necrosis and apoptosis.
Signaling Pathways and Mechanisms of Action
This compound's anticancer activity is underpinned by its influence on a complex network of signaling pathways. Upon photoactivation, this compound generates reactive oxygen species that can trigger multiple cell death mechanisms, including apoptosis and necrosis. Key molecular targets include proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anticancer activity of this compound.
Key Signaling Pathways Modulated by this compound
This compound's interaction with cancer cells leads to the modulation of several critical signaling pathways that govern cell survival, proliferation, and death. The diagram below provides a simplified representation of some of the key pathways affected by this compound.
References
- 1. Avens Publishing Group - Investigation of In-Vivo Effect of St. John’s Wort (Hypericum Perforatum) In Lung Cancer [avensonline.org]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. This compound and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound-Mediated Effects and Implications for Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hypericin from Different Hypericum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of hypericin content across various Hypericum species. It includes quantitative data, detailed experimental protocols for analysis, and an exploration of the molecular signaling pathways influenced by this compound.
Data Presentation: Quantitative Analysis of this compound and Pseudothis compound
The concentration of this compound and its derivative, pseudothis compound, varies significantly among different Hypericum species and even between different parts of the same plant. This variation is a critical consideration for the selection of raw botanical materials for research and drug development. The following table summarizes the quantitative data on this compound and pseudothis compound content from several studies, primarily determined by High-Performance Liquid Chromatography (HPLC).
| Hypericum Species | Plant Part | This compound Content (mg/g DW) | Pseudothis compound Content (mg/g DW) | Total Hypericins (% DW) | Reference |
| H. perforatum | Flowers | 0.124 - 3.69 | - | 0.303 | [1][2] |
| Leaves | 0.028 - 0.62 | - | - | [1][2] | |
| Stems | 0.003 | - | - | [1] | |
| H. montbretii | Flowers | 2.52 | 3.58 | - | [3][4] |
| H. triquetrifolium | Leaves | - | - | - | [3][4] |
| Flowers | 0.9 - 3.6 | - | - | [5] | |
| H. boissieri | - | - | - | 0.512 | [6] |
| H. bithynicum | - | 0.81 - 1.41 | - | - | [7] |
| H. perfoliatum | - | 0.81 - 1.41 | - | - | [7] |
| H. hyssopifolium | Leaves | 0.030 | 0.051 | - | [3][4] |
| H. apricum | Flowers | 0.61 | - | - | [1] |
| Leaves | 0.05 | - | - | [1] | |
| H. asperulum | Flowers | 0.25 | - | - | [1] |
| Leaves | 0.04 | - | - | [1] | |
| Stems | 0.03 | - | - | [1] | |
| H. hirsutum | Flowers | 0.07 | - | - | [1] |
| H. linarioides | Flowers | 0.07 | - | - | [1] |
| H. tetrapterum | Flowers | 0.08 | - | - | [1] |
| Leaves | 0.14 | - | - | [1] | |
| Stems | 0.01 | - | - | [1] | |
| H. vermiculare | Flowers | 0.05 | - | - | [1] |
| H. armenum | Flowers | 0.03 | - | - | [1] |
| H. empetrifolium | - | - | - | 0.009 | [6] |
| H. venustum | - | - | - | 0.003 | [5] |
| H. androsaemum | - | Not Detected | - | - | [1] |
| H. heterophyllum | - | Not Detected | Not Detected | - | [3][4] |
DW: Dry Weight. Note: The this compound and pseudothis compound content can be influenced by geographical location, harvest time, and analytical methods used.
Experimental Protocols
Accurate quantification of this compound is paramount for comparative studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a synthesis of validated methods for the quantification of this compound in Hypericum plant material.[8][9][10]
1. Sample Preparation:
-
Dry the aerial parts of the Hypericum plant material at room temperature or in an oven at a temperature not exceeding 40°C.
-
Grind the dried material into a fine powder.
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Extract the powder with 100 mL of methanol or ethanol (80% v/v) using a Soxhlet apparatus or ultrasonication for 30 minutes.
-
Filter the extract and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Create a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis
HPTLC offers a high-throughput alternative for the qualitative and quantitative analysis of this compound.[7]
1. Sample and Standard Preparation:
-
Prepare the plant extract as described in the HPLC protocol.
-
Prepare a standard solution of this compound in methanol.
2. HPTLC System and Chromatographic Conditions:
-
HPTLC Plates: Silica gel 60 F254 plates.
-
Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of toluene, chloroform, ethyl acetate, and formic acid in a ratio of 8:5:3.5:0.6 (v/v/v/v).[7]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at a wavelength of 590 nm.
3. Quantification:
-
Quantify the this compound content in the samples by comparing the peak areas of the sample with those of the standard.
Mandatory Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Hypericum species.
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer activity, particularly in photodynamic therapy (PDT), and its antidepressant effects involve distinct molecular mechanisms.
Anticancer Signaling Pathway (Photodynamic Therapy)
Upon photoactivation, this compound generates reactive oxygen species (ROS), which trigger a cascade of events leading to cancer cell death through apoptosis and other mechanisms.
Antidepressant Signaling Pathway
The antidepressant effects of this compound are believed to be mediated through the modulation of neurotransmitter systems and neurotrophic factor signaling.
References
- 1. This compound photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound photoactivation induces triple-negative breast cancer cells pyroptosis by targeting the ROS/CALR/Caspase-3/GSDME pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Hypericin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Hypericin, a naturally occurring naphthodianthrone, requires careful management as a hazardous substance. This guide provides essential, step-by-step procedures for its safe disposal.
This compound: Hazard Profile and Disposal Classification
This compound is classified as harmful if swallowed and is a known photosensitizer.[1][2] All waste materials containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[3] Disposal must adhere strictly to local, state, and federal environmental regulations.[3][4]
| Parameter | Description | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Disposal Requirement | Must be disposed of as hazardous waste. | [3] |
| Prohibited Disposal | Do not empty into drains or sewer systems. | [3] |
| Container Handling | Handle uncleaned, empty containers as you would the product itself. |
Operational Plan: Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Immediately segregate all this compound waste from non-hazardous materials at the point of generation.
-
Maintain separate waste streams for solid and liquid this compound waste.[5]
-
Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and solid this compound.
-
Liquid Waste: Includes unused solutions or reaction mixtures containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.[6]
Step 2: Container Selection and Labeling
-
Use only compatible, leak-proof containers for waste accumulation. The original chemical container is often the best choice for waste.[7]
-
Ensure containers have tightly sealing lids and are kept closed except when adding waste.[7]
-
Clearly label each waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Photosensitizer")
-
The accumulation start date.
-
The specific contents and approximate concentrations.
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of waste generation.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[7]
-
Store containers away from direct sunlight and incompatible materials.
Step 4: Scheduling Disposal
-
Once a waste container is full or the accumulation time limit set by regulations is reached, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not exceed the maximum volume (e.g., 55 gallons) or time limits for waste accumulation as defined by regulatory bodies like the EPA.[8]
Experimental Protocol: Accidental Spill Cleanup
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.
1. Evacuation and Notification:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or involves a significant amount of dust, evacuate the laboratory and notify your EHS office immediately.
2. Personal Protective Equipment (PPE):
-
Before cleaning, don appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety glasses or goggles
-
Lab coat
-
For solid spills where dust may be generated, a dust respirator (e.g., N95 or P2 filter) is required.[3]
-
3. Spill Containment and Cleanup:
-
For Solid Spills:
-
Avoid generating dust. Do NOT use dry sweeping.
-
Gently cover the spill with an absorbent material.
-
Carefully collect the material using tools that will not create dust (e.g., dampened paper towels, a scoop).
-
-
For Liquid Spills:
-
Cover the spill with a chemical absorbent material (e.g., diatomite, universal binders).
-
Allow the material to be fully absorbed.
-
-
Collection:
-
Place all contaminated materials, including absorbents and cleaning tools, into a designated hazardous waste container.
-
Seal and label the container appropriately for disposal.
-
4. Decontamination:
-
Decontaminate the spill surface area thoroughly. Surfaces and equipment can be scrubbed with alcohol.
-
Dispose of all cleaning materials (wipes, towels) as hazardous waste.
5. Post-Cleanup:
-
Remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hypericin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hypericin, a naturally occurring naphthodianthrone with significant photosensitizing properties. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial due to its classification as toxic if swallowed and its potential to cause skin sensitization.[1] The following table summarizes the recommended PPE for various stages of handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear suitable chemical protection gloves tested according to EN 374.[2] Recommended materials include polychloroprene, nitrile rubber, butyl rubber, and fluorinated rubber (fluorocaoutchouc).[3] | To prevent skin contact and potential allergic reactions.[1] For special purposes, it is recommended to check the chemical resistance of the gloves with the supplier.[2] |
| Eye and Face Protection | Use safety goggles with side protection.[2] Chemical goggles are also recommended.[3] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Wear a disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] A lab coat is also a minimum requirement.[5] | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | A particulate filter device (EN 143), such as a P2 filter (filters at least 94% of airborne particles), is necessary when dust formation is possible.[2] An N95 surgical respirator mask is also a suitable option.[6] | To prevent inhalation of this compound dust, which is harmful if swallowed.[3][7] |
Important Considerations:
-
Glove Changes: Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[4]
-
Double Gloving: When compounding, administering, or disposing of hazardous drugs like this compound, wearing two pairs of chemotherapy-rated gloves is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4][6]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][3]
Operational Plan for Handling this compound
Following a systematic operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Use local and general ventilation to minimize dust and aerosol formation.[2][8]
-
Ensure a safety shower and eye wash station are readily accessible.[8]
-
Restrict access to the area where this compound is handled. Post clear signage indicating the presence of a hazardous substance.[4]
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling and before breaks.[2][3]
-
Keep containers securely sealed when not in use.[3]
3. Accidental Spills:
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Wear impervious gloves and safety glasses.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Vacuum up the spilled material using an explosion-proof machine designed for grounded storage and use. Do not use air hoses for cleaning.[3]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]
-
-
Major Spills:
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[2]
-
Disposal Procedures:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2]
-
Do not empty into drains.[2]
-
For unused medicine not on a specific flush list, mix the substance with an unappealing material such as dirt, cat litter, or used coffee grounds.[9]
-
Place the mixture in a sealed plastic bag or other sealable container.[9]
-
Dispose of the container in the household trash or as per institutional guidelines.[9]
-
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[10]
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for selecting the appropriate PPE when handling this compound, the following workflow diagram is provided.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. carlroth.com [carlroth.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. rutlandbio.com [rutlandbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
